2-Chloro-5-fluoroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVJVNBPDLHVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717070 | |
| Record name | 2-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455955-27-8 | |
| Record name | 2-Chloro-5-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455955-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-fluoroquinoline synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoroquinoline
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules, most notably in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a fluorine atom on the benzene ring, makes it a highly sought-after intermediate for creating complex molecular architectures, including potent fluoroquinolone antibiotics.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will dissect the core chemical principles, offer mechanistic insights into key transformations, and provide field-proven experimental protocols.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom often enhances metabolic stability, binding affinity, and lipophilicity, significantly improving the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The 2-chloro substituent serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a variety of functional groups at this position, which is crucial for tuning the biological activity of the final compound.[4]
This guide focuses on robust and scalable methods for the synthesis of this compound, with an emphasis on understanding the causality behind procedural choices to empower researchers to adapt and troubleshoot these syntheses effectively.
Primary Synthesis Pathways: A Comparative Analysis
Several strategic approaches can be employed to construct the this compound core. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. We will focus on two principal and highly effective strategies:
-
Pathway A: The Vilsmeier-Haack Reaction: A direct, one-pot cyclization and chlorination approach.
-
Pathway B: Classical Ring Formation followed by Chlorination: A two-stage strategy involving the initial synthesis of a quinoline or quinolone ring, followed by a separate chlorination step.
Pathway A: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is arguably one of the most efficient methods for preparing 2-chloro-3-formylquinolines.[5] By starting with an appropriately substituted acetanilide, this reaction facilitates a regioselective cyclization and in-situ chlorination in a single pot. For our target molecule, the starting material is N-(4-fluorophenyl)acetamide, which is readily prepared from 4-fluoroaniline.
Mechanism & Rationale:
The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphoryl chloride (POCl₃).[6] The N-(4-fluorophenyl)acetamide then acts as the nucleophile. The Vilsmeier reagent performs a dual role: it acts as the electrophile to attack the activated aromatic ring and provides the two carbon atoms required to form the pyridine ring of the quinoline system. The POCl₃, being in excess, also serves as the dehydrating and chlorinating agent that converts the intermediate quinolone into the final 2-chloroquinoline product. The presence of the electron-donating amide group on the aniline derivative directs the electrophilic attack to the ortho position, ensuring the correct regiochemistry for cyclization.
Diagram 1: Vilsmeier-Haack Synthesis Pathway.
Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-3-formylquinoline [6]
-
Preparation of N-(4-fluorophenyl)acetamide: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring. Heat the mixture to 80-90°C and maintain for 1 hour. Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with cold water, and dry to yield N-(4-fluorophenyl)acetamide.
-
Vilsmeier-Haack Cyclization: To a flask equipped with a dropping funnel and stirrer, add N,N-dimethylformamide (DMF) (10 eq) and cool to 0-5°C in an ice bath. Add phosphoryl chloride (POCl₃) (12 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. The Vilsmeier reagent will form.
-
Reaction: To the freshly prepared Vilsmeier reagent, add N-(4-fluorophenyl)acetamide (1.0 eq) portion-wise. After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-chloro-5-fluoro-3-formylquinoline.
Pathway B: Skraup Synthesis and Subsequent Chlorination
The Skraup synthesis is a classic and powerful method for generating the fundamental quinoline ring system.[7] It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.[8][9] This pathway produces 5-fluoroquinoline, which must then be converted to the target 2-chloro derivative in subsequent steps.
Mechanism & Rationale:
The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein.[9] The aniline (4-fluoroaniline) then undergoes a Michael addition to the acrolein. The resulting intermediate is cyclized under the strongly acidic conditions, followed by dehydration and oxidation to yield the aromatic 5-fluoroquinoline ring.[10] To introduce the 2-chloro group, the 5-fluoroquinoline is first converted to 5-fluoroquinolin-2-one. This is typically achieved by oxidation to the N-oxide, followed by rearrangement. The 5-fluoroquinolin-2-one is then chlorinated using an agent like POCl₃.
Diagram 2: Skraup Synthesis and Chlorination Pathway.
Experimental Protocol: Two-Stage Synthesis
Stage 1: Synthesis of 5-Fluoroquinoline (via Skraup Reaction) [10]
-
Setup: In a large flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to anhydrous glycerol.
-
Reaction: Add 4-fluoroaniline to the mixture. Then, add the oxidizing agent (e.g., nitrobenzene or arsenic acid) portion-wise. Heat the mixture gently to initiate the reaction, which can be vigorous. Once initiated, maintain the reaction at a controlled temperature (typically 140-160°C) for several hours.
-
Work-up: After cooling, dilute the mixture with water and neutralize with sodium hydroxide.
-
Isolation: Perform a steam distillation to isolate the crude 5-fluoroquinoline. The product can be further purified by vacuum distillation or chromatography.
Stage 2: Conversion to this compound
-
Hydroxylation/Ketonization: Convert 5-fluoroquinoline to 5-fluoroquinolin-2-one. A common method involves oxidation to the N-oxide with an agent like hydrogen peroxide in acetic acid, followed by treatment with acetic anhydride or POCl₃ to induce rearrangement to the 2-acetoxyquinoline, which is then hydrolyzed to the quinolin-2-one.
-
Chlorination: In a flask, suspend 5-fluoroquinolin-2-one (1.0 eq) in phosphoryl chloride (POCl₃) (5-10 eq). Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and slowly pour it onto crushed ice with stirring. The excess POCl₃ will hydrolyze.
-
Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution). The product will precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis of Synthesis Pathways
| Feature | Vilsmeier-Haack Pathway | Skraup & Chlorination Pathway |
| Starting Material | N-(4-fluorophenyl)acetamide | 4-Fluoroaniline, Glycerol |
| Number of Steps | 1-2 (including acetanilide prep) | 3-4 |
| Key Reagents | POCl₃, DMF | H₂SO₄, Oxidizing Agent, POCl₃ |
| Typical Yields | Good to Moderate | Variable, often moderate overall |
| Advantages | Direct, efficient, good regioselectivity.[5] | Utilizes simple, inexpensive starting materials.[7] |
| Disadvantages | Produces 3-formyl derivative, potentially requiring an extra step for removal. Reaction can be sensitive to substrate electronics. | Multi-step process, lower overall yield, potentially violent reaction conditions (Skraup).[7] |
Conclusion for the Practitioner
For the synthesis of this compound, the Vilsmeier-Haack pathway offers a more direct and efficient route, particularly if the 3-formyl group can be tolerated or is desired for further functionalization. Its one-pot nature and generally good yields make it an attractive option for laboratory-scale synthesis.[5]
The Skraup synthesis followed by chlorination represents a more classical, multi-step approach. While it begins with very basic feedstocks, the overall process is longer, and the initial Skraup reaction requires careful control due to its exothermic nature.[7][9] This pathway is valuable for its fundamental approach to building the quinoline core from the ground up but may be less efficient for producing the specific target compound compared to the Vilsmeier-Haack method.
The selection of the optimal pathway will ultimately be guided by the specific needs of the research project, including scale, available starting materials, and the desired substitution pattern on the final quinoline product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
physicochemical properties of 2-Chloro-5-fluoroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the , a key heterocyclic intermediate in medicinal chemistry. As a halogenated quinoline, its unique electronic and steric characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics and kinase inhibitors.[1][2][3] This document moves beyond a simple data sheet to offer a field-proven perspective on why these properties are critical for drug development. We will explore the causality behind experimental choices for its characterization, provide detailed, self-validating protocols, and contextualize the data's impact on molecular design, synthetic strategy, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes.
Introduction: The Strategic Importance of this compound
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs. The strategic introduction of halogen atoms—specifically chlorine and fluorine—dramatically modulates the molecule's properties. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions, while the chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity via nucleophilic substitution reactions.
This compound is therefore not typically an active pharmaceutical ingredient (API) itself, but rather a critical building block. Its physicochemical profile dictates its reactivity in subsequent synthetic steps, its purification profile, and ultimately influences the properties of the final drug candidates derived from it. Understanding this profile is paramount for efficient and logical drug development campaigns.
Molecular and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The data presented herein are a combination of available information and predictive insights based on analogous structures, given the specialized nature of this intermediate.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₅ClFN
-
Molecular Weight: 181.59 g/mol
-
CAS Number: 455955-27-8[4]
-
Canonical SMILES: C1=CC2=C(C=C(C=C2)F)N=C1Cl
Tabulated Physicochemical Properties
The following table summarizes the core physicochemical data for this compound. It is critical to note that experimental data for this specific intermediate is not widely published; therefore, some values are estimated or compared with structurally similar compounds like 2-Chloro-5-fluoropyridine for context.
| Property | Value / Expected Range | Significance in Drug Development & Synthesis |
| Melting Point | Data not available. Expected to be a low-melting solid. | Affects handling, storage conditions, and choice of reaction solvents. Determines if the compound is solid or liquid at room temperature. |
| Boiling Point | Data not available. High, likely >250°C (predicted). | Crucial for purification by distillation. A high boiling point suggests vacuum distillation is required to prevent thermal decomposition. |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, THF, DMSO). | Water solubility is a key factor for bioavailability of final APIs.[2] For an intermediate, solubility in reaction solvents dictates process efficiency. |
| pKa (Predicted) | ~1.5 - 2.5 (for the quinoline nitrogen) | The quinoline nitrogen is weakly basic. This value influences extraction procedures (acid/base washes) and the compound's charge state in physiological environments. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates high lipophilicity ("greasiness"). This property is critical for membrane permeability but can also lead to off-target effects and poor aqueous solubility in final drug candidates. |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical entity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic protons. The fluorine at C5 will cause characteristic splitting patterns (coupling) in the signals of adjacent protons, providing clear evidence of its position.
-
¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms. The carbons attached to chlorine (C2) and fluorine (C5) will show characteristic chemical shifts, with the C-F bond resulting in a large C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring. A strong C-F stretching band is expected around 1200-1250 cm⁻¹, and a C-Cl stretch will appear in the fingerprint region (~700-800 cm⁻¹). IR spectroscopy is a rapid and reliable tool for functional group identification.[5]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive signature for the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[6]
Significance in Drug Discovery and Development
The physicochemical properties detailed above are not merely academic data points; they are critical drivers of a compound's utility and behavior.
-
Reactivity and Synthetic Utility: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). This is the key to its function as an intermediate. It allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build out the final molecule. This reaction is a cornerstone of many fluoroquinolone antibiotic syntheses.[1]
-
Solubility and Lipophilicity (The "Rule of Five" Context): While this compound itself is not a drug, its high predicted LogP is a property that will be passed on to its derivatives. Medicinal chemists must carefully choose the substituents that will replace the C2-chlorine to balance the required lipophilicity for cell penetration with sufficient aqueous solubility for oral bioavailability, often guided by principles like Lipinski's Rule of Five.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at positions like C5 is a deliberate strategy to block potential sites of metabolism, thereby increasing the half-life and bioavailability of the final drug molecule.
Experimental Protocol: Identity and Purity Confirmation by LC-MS
Every batch of a key intermediate must be rigorously tested to confirm its identity and purity before use in a multi-step synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[7]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution with 50:50 acetonitrile:water to create a final working concentration of 10 µg/mL.
-
Transfer the working solution to an autosampler vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of lipophilic aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by ensuring consistent protonation of the weakly basic quinoline nitrogen.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak sharpness.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The quinoline nitrogen is readily protonated.
-
Scan Range: m/z 50 - 500. This range comfortably covers the molecular weight of the analyte and potential fragments or impurities.
-
Data Acquisition: Full Scan mode to detect all ions. A parallel Targeted Ion Scan for m/z 182.0 and 184.0 (for [M+H]⁺ and its isotope) can be used for higher sensitivity confirmation.
-
-
Data Analysis & Validation:
-
Identity Confirmation: The primary peak in the chromatogram should have a mass spectrum showing a base peak at m/z 182.0 (corresponding to [C₉H₅ClFN + H]⁺) and an isotope peak at m/z 184.0 with ~33% relative abundance.
-
Purity Assessment: Integrate the area of all peaks in the chromatogram (e.g., at 254 nm UV). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For use in regulated drug development, purity should typically exceed 98%.
-
Visualization: LC-MS Workflow
Caption: Standard workflow for identity and purity verification of a chemical intermediate using LC-MS.
Synthetic Considerations
The synthesis of substituted quinolines is a well-established field of organic chemistry. A plausible and common approach for constructing the this compound core is the Gould-Jacobs reaction or a related cyclization strategy.
Logical Synthetic Pathway
A logical synthesis would begin with a commercially available aniline derivative, such as 4-fluoroaniline. The key steps involve building the second ring and then installing the chlorine atom.
-
Acylation: React 4-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME). This forms the enamine intermediate.
-
Thermal Cyclization: Heating the intermediate triggers an intramolecular electrophilic aromatic substitution to form the quinoline ring, yielding a 4-hydroxyquinoline ester. This is the classic Gould-Jacobs reaction.[1]
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating removes the carboxyl group to yield 5-fluoroquinolin-4-ol.
-
Chlorination: The final step involves converting the hydroxyl group at the 4-position and the hydrogen at the 2-position to chlorides. A strong chlorinating agent like phosphorus oxychloride (POCl₃) can accomplish this, but a more controlled sequence might be necessary to achieve selective chlorination at the 2-position. A common route is conversion to 2,4-dichloro-5-fluoroquinoline followed by selective reduction of the 4-chloro position.
Visualization: Plausible Synthesis
Caption: A plausible synthetic route to this compound via the Gould-Jacobs reaction.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper safety protocols are mandatory. Based on data from structurally related compounds, this compound should be handled with care.[8][9]
-
Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store away from strong oxidizing agents and strong bases, with which it may react.[8]
-
Toxicity: The toxicological properties have not been fully investigated.[10] However, related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Assume the compound is hazardous and handle accordingly.
Conclusion
This compound is a high-value intermediate whose physicochemical properties are intrinsically linked to its function in advanced organic synthesis. Its lipophilic nature, combined with the synthetically versatile chlorine handle and the metabolically robust fluorine substituent, makes it a powerful scaffold for building complex molecules in drug discovery. A thorough characterization, anchored by robust analytical techniques like LC-MS and a deep understanding of its spectroscopic fingerprint, is not merely a quality control measure but a critical step in ensuring the efficiency, reproducibility, and ultimate success of a drug development program. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this important chemical building block.
References
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 455955-27-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-5-fluoroquinoline: A Key Intermediate in Fluoroquinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoroquinoline, a critical heterocyclic building block in the synthesis of advanced fluoroquinolone antibiotics. This document will delve into its chemical identity, physicochemical properties, safety considerations, synthesis methodologies, and its pivotal role in the development of next-generation therapeutic agents.
Core Chemical Identity and Descriptors
This compound is a substituted quinoline derivative that serves as a vital precursor in organic and medicinal chemistry. Its unique arrangement of a chloro group at the 2-position and a fluoro group at the 5-position of the quinoline ring system imparts specific reactivity, making it an ideal starting material for the synthesis of complex pharmaceutical molecules.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 455955-27-8 | ChemicalBook[1] |
| Molecular Formula | C₉H₅ClFN | BIOFOUNT[2] |
| Molecular Weight | 181.59 g/mol | BIOFOUNT[2] |
| PubChem CID | 55263994 | N/A |
| SMILES | Clc1ncc2cccc(F)c12 | N/A |
Physicochemical and Safety Profile
While detailed experimental data for this compound is not extensively published in publicly accessible databases, information can be inferred from supplier safety data sheets and the known properties of structurally related fluoroquinolone intermediates.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Based on supplier information. |
| Melting Point | Not explicitly reported. | Fluoroquinolone intermediates are typically solids with relatively high melting points. |
| Boiling Point | Not explicitly reported. | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from general characteristics of similar heterocyclic compounds. |
Safety and Handling
The safe handling of this compound is paramount in a laboratory and manufacturing setting. Based on available safety data for similar compounds, the following hazards are identified:
-
Hazard Pictograms:
-
GHS02: Flammable
-
GHS05: Corrosive
-
GHS07: Harmful/Irritant
-
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Keep away from heat, sparks, and open flames.[3] Wear protective gloves, clothing, eye, and face protection.[3] Avoid breathing dust.[3] Use only in a well-ventilated area.[3]
-
Response: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth and do NOT induce vomiting.[4]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[4]
-
It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.
Synthesis and Manufacturing Landscape
The synthesis of fluoroquinolones often involves multi-step processes where the construction of the core quinolone ring is a critical phase. While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, general synthetic strategies for analogous compounds provide a foundational understanding.
The Gould-Jacobs reaction is a cornerstone in quinolone synthesis.[5] This methodology typically involves the reaction of an aniline derivative with an ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone ring. Subsequent chlorination at the 2-position would yield the desired product.
A plausible synthetic pathway for this compound would likely start from a suitably substituted aniline precursor, such as 4-fluoroaniline.
Figure 1: A plausible synthetic pathway for this compound.
This generalized pathway highlights the key transformations required. The expertise in process chemistry lies in the optimization of reaction conditions, choice of reagents, and purification methods to achieve high yield and purity of the final intermediate.
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of modern fluoroquinolone antibiotics.[1] The chlorine atom at the 2-position is a versatile handle for introducing various side chains through nucleophilic substitution reactions. This strategic modification is crucial for fine-tuning the pharmacological properties of the final drug molecule, including its antibacterial spectrum, potency, and pharmacokinetic profile.
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The substituents on the quinolone core play a significant role in the drug's interaction with these target enzymes and can influence its efficacy against resistant bacterial strains.
While specific blockbuster drugs directly synthesized from this compound are not prominently cited in the readily available literature, its structural motifs are present in advanced fluoroquinolones. The development of newer generations of these antibiotics is a continuous effort to combat the growing threat of antimicrobial resistance. Intermediates like this compound are instrumental in the research and development of these novel therapeutic agents.
Figure 2: The role of this compound in the drug development pipeline.
Conclusion
This compound is a specialized chemical intermediate of significant value to the pharmaceutical industry. Its well-defined structure and reactivity provide a robust platform for the synthesis of advanced fluoroquinolone antibiotics. A thorough understanding of its chemical properties, safe handling procedures, and synthetic utility is essential for researchers and developers working to create the next generation of life-saving antimicrobial drugs. As the challenge of bacterial resistance continues to evolve, the importance of key building blocks like this compound in the drug discovery arsenal will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. volochem.com [volochem.com]
Spectral Characterization of 2-Chloro-5-fluoroquinoline: A Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-fluoroquinoline, a halogenated heterocyclic compound, represents a scaffold of significant interest due to the prevalence of quinoline moieties in pharmacologically active agents.[1] This technical guide provides an in-depth analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available databases, this guide leverages established principles of spectroscopy and comparative data from structurally similar compounds to provide a robust predictive framework for its characterization.[2]
The strategic placement of chloro and fluoro substituents on the quinoline ring is anticipated to significantly modulate the electronic properties and, consequently, the biological activity of the molecule. Understanding the spectral signature of this compound is the first critical step in its journey from synthesis to potential application. This guide is designed to not only present the predicted data but also to explain the underlying scientific principles, offering a self-validating system for researchers to interpret their own experimental findings.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectral data, particularly for NMR. The structure of this compound is presented below, with the standard numbering convention for the quinoline ring system.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluoroquinoline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloro-5-fluoroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct, extensive experimental data for this specific molecule is not widely published, this document leverages established principles of physical organic chemistry, data from analogous structures, and state-of-the-art computational and experimental methodologies to present a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for the empirical study of this and similar molecules. We will delve into its predicted geometry, the subtle conformational nuances, and a detailed workflow for its complete structural characterization, from in silico modeling to empirical spectroscopic and crystallographic validation.
Introduction: The Significance of the Substituted Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The introduction of halogen substituents, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Fluoroquinolones, for instance, are a major class of antibiotics whose efficacy is deeply tied to the specific placement of fluorine atoms on the core structure.[3][4][5]
This compound serves as a key heterocyclic building block. The chlorine atom at the 2-position is a versatile synthetic handle, susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. The fluorine atom at the 5-position can significantly alter the electronic distribution within the aromatic system, influencing its reactivity and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. Understanding the precise three-dimensional structure and conformational preferences of this molecule is therefore a critical prerequisite for its rational application in the design of novel therapeutic agents and functional materials.
Predicted Molecular Structure and Geometry
The molecular structure of this compound is defined by a fused bicyclic system comprising a benzene ring and a pyridine ring. The presence of the electronegative nitrogen, chlorine, and fluorine atoms significantly influences the electronic landscape and geometry of this otherwise planar aromatic system.
Caption: Molecular structure of this compound.
Computational Geometry Optimization
To provide a quantitative prediction of the molecular geometry, Density Functional Theory (DFT) calculations are the method of choice, mirroring the approach used for structurally related compounds like 2-chloro-5-fluoro phenol.[6][7] A typical and reliable level of theory for such systems is B3LYP with a Pople-style basis set, such as 6-311++G(d,p), which adequately accounts for electron correlation and polarization.[1][8]
Based on these established computational protocols, we can predict the key bond lengths and angles. The quinoline core is expected to be nearly planar. The C-Cl and C-F bond lengths are influenced by the hybridization of the carbon atom and the electronegativity of the halogens.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Rationale & Comparative Insights |
| C2-Cl Bond Length | ~1.74 Å | Similar to C(sp²)-Cl bonds in other chloro-aromatic compounds. Slightly shorter than in aliphatic systems due to the increased s-character of the carbon orbital. |
| C5-F Bond Length | ~1.35 Å | Consistent with C(sp²)-F bonds in fluoroaromatic systems. The high electronegativity of fluorine results in a shorter, stronger bond compared to C-Cl.[6] |
| C-N Bond Lengths | ~1.32 - 1.37 Å | Typical for pyridine and quinoline rings, indicating partial double bond character. |
| Ring C-C Bond Lengths | ~1.38 - 1.42 Å | Aromatic C-C bond lengths, intermediate between single and double bonds. |
| ∠C-C2-Cl Bond Angle | ~118° | The bond angle is expected to be slightly compressed from the ideal 120° due to steric and electronic factors. |
| ∠C-C5-F Bond Angle | ~119° | Close to the ideal 120° for an sp² hybridized carbon. |
Note: These values are predictive and require experimental verification.
Conformational Analysis
Unlike molecules with multiple single bonds that allow for significant rotational freedom, this compound is a conformationally restricted molecule. The fused aromatic ring system enforces a high degree of planarity. Therefore, its "conformation" is largely static, and the primary considerations are the minor deviations from planarity that can be induced by substituent effects or crystal packing forces.
Computational frequency analysis at the B3LYP/6-311++G(d,p) level would be expected to yield no imaginary frequencies, confirming that the planar geometry represents a true energy minimum. While intermolecular interactions in a condensed phase could induce slight puckering, the isolated molecule is, for all practical purposes, flat.
A Validated Workflow for Structural Characterization
To move from prediction to empirical fact, a multi-technique approach is essential. The following workflow represents a self-validating system where computational, spectroscopic, and crystallographic data are integrated to provide an unambiguous structural assignment.
Caption: Integrated workflow for structural characterization.
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique provides the definitive, unambiguous molecular structure in the solid state.
-
Crystal Growth: High-purity this compound ( >99%) is required. Suitable single crystals can be grown by slow evaporation from a variety of organic solvents (e.g., ethanol, ethyl acetate, hexane) or by vapor diffusion. The choice of solvent can be critical and often requires screening.
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a modern X-ray diffractometer, typically with Cu-Kα (λ = 1.54056 Å) or Mo-Kα radiation.[9] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise bond lengths, bond angles, and information on intermolecular packing.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is the most powerful method for determining molecular structure in solution.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The aromatic region (typically 7.0-8.5 ppm for quinolines) will show a series of doublets and triplets. The specific splitting patterns and coupling constants (J-values) are crucial for assigning each proton to its position on the quinoline ring.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment; carbons attached to electronegative atoms (N, Cl, F) will be significantly downfield.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine substituent.
-
2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, two-dimensional NMR experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations).
Computational Protocol: DFT Analysis
Computational analysis serves to both predict the structure and to help interpret experimental spectra.
-
Model Building: Construct the 3D structure of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This will yield the lowest energy conformation and the predicted geometric parameters (Table 1).
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. The calculated vibrational modes can be compared directly with experimental FT-IR and Raman spectra.[6][7]
-
NMR Calculation: Using the GIAO (Gauge-Independent Atomic Orbital) method with the same DFT functional and basis set, calculate the NMR shielding tensors. These can be converted to chemical shifts and compared with experimental data to validate the structural assignment.
Implications for Drug Development
The specific placement of the chloro and fluoro groups on the quinoline scaffold has profound implications for its potential use in drug design.
-
Lipophilicity and Permeability: The addition of two halogen atoms increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2] This is a critical factor for oral bioavailability and cell penetration.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can block a potential site of metabolism, thereby increasing the molecule's half-life in vivo.
-
Target Binding Interactions: The chlorine atom at the 2-position can act as a halogen bond donor, forming specific, directional interactions with electron-rich pockets (e.g., carbonyl oxygens, aromatic rings) in a protein active site. The fluorine atom, while a weaker halogen bond donor, can participate in favorable electrostatic and dipole-dipole interactions. These interactions can significantly contribute to binding affinity and selectivity. The biological activity of many fluoroquinolones is tied to their ability to inhibit bacterial type II topoisomerases, and precise structural features govern this interaction.[3][10]
Conclusion
This compound represents a valuable and versatile chemical entity. While awaiting exhaustive experimental characterization, this guide has established a robust, predictive model of its molecular structure and conformation based on sound theoretical principles and data from analogous systems. The quinoline core is predicted to be planar, with key bond lengths and angles dictated by the strong electronic influence of the nitrogen and halogen substituents.
Crucially, we have outlined a comprehensive and self-validating workflow, integrating computational chemistry with definitive experimental techniques like single-crystal X-ray diffraction and multi-nuclear NMR spectroscopy. This roadmap provides researchers with the necessary protocols to empirically determine the molecule's structure with high fidelity. The insights gained from such studies are paramount for harnessing the full potential of this compound as a building block for the next generation of pharmaceuticals and advanced materials.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-fluoroquinoline in Modern Synthesis
This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its strategic importance lies in the unique reactivity conferred by the chloro and fluoro substituents on the quinoline core. This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound, offering insights into its application in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. As a key intermediate, understanding its chemical behavior is paramount for the efficient construction of novel therapeutic agents, most notably as a precursor to potent fluoroquinolone antibiotics.[1][2]
Physicochemical Properties and Structural Attributes
The reactivity and stability of this compound are intrinsically linked to its physicochemical properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 455955-27-8 | [3] |
| Molecular Formula | C₉H₅ClFN | [3] |
| Molecular Weight | 181.59 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | Inferred |
The quinoline ring system is inherently electron-deficient due to the presence of the nitrogen atom. This electron deficiency is further amplified by the inductive effects of the chloro and fluoro substituents, making the aromatic ring susceptible to nucleophilic attack. The chlorine atom at the 2-position is the primary site of reactivity for nucleophilic substitution and cross-coupling reactions, while the fluorine atom at the 5-position modulates the electronic properties of the benzene ring portion of the quinoline scaffold.
Chemical Reactivity: A Versatile Synthetic Intermediate
The chemical versatility of this compound stems from the reactivity of the C2-chloro group. This position is activated towards a variety of transformations, making it a valuable handle for the introduction of diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, exacerbated by the halogen substituents, renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[4]
Common nucleophiles that can be employed in SNAr reactions with this compound include:
-
Amines: Primary and secondary amines can readily displace the chloride to form 2-aminoquinoline derivatives, which are prevalent in many biologically active molecules.[5]
-
Alkoxides and Thiolates: These nucleophiles can be used to introduce ether and thioether functionalities, respectively.
-
Azides: The introduction of an azide group can serve as a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.
Causality behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often used to solvate the nucleophile and facilitate the reaction. A base may be required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. The reaction temperature is also a key parameter, with more forcing conditions sometimes necessary for less reactive nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[1] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the 2-position of the quinoline ring.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture with stirring (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph Suzuki_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This reaction is particularly useful for synthesizing a wide array of 2-aminoquinoline derivatives with high functional group tolerance.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
dot graph Buchwald_Hartwig_Mechanism { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} Catalytic cycle of the Buchwald-Hartwig amination.
Stability and Storage
Halogenated aromatic compounds like this compound are generally stable under normal laboratory conditions. However, prolonged exposure to light, air, and moisture should be avoided to prevent potential degradation.
Storage Recommendations:
-
Container: Store in a tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
-
Temperature: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Exposure Routes: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: If inhaled, move the person to fresh air.[8]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[4]
-
Characterization
The structure and purity of this compound and its derivatives can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its activated C2-chloro group allows for a wide range of functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, stability, and handling is essential for its effective and safe utilization in the laboratory. While specific experimental data for this compound remains somewhat limited in publicly accessible literature, the principles and protocols outlined in this guide, based on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 4. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoroquinoline in Common Organic Solvents
Executive Summary: This technical guide addresses the solubility profile of 2-Chloro-5-fluoroquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. In the absence of extensive, publicly available empirical data for this specific molecule, this document serves as a comprehensive resource for researchers by providing a robust theoretical framework for predicting its solubility. We delve into the physicochemical principles governing solubility, offering a predicted profile across a range of common organic solvents. Critically, this guide equips scientists with detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility using gravimetric, UV/Vis spectrophotometric, and HPLC-based methods. Our objective is to bridge the data gap by empowering researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound and analogous compounds in their own laboratory settings.
Introduction to this compound
This compound is a halogenated heterocyclic aromatic compound. Its structure is built upon a quinoline core, which is a fused benzene and pyridine ring system. The substitutions of a chlorine atom at the 2-position and a fluorine atom at the 5-position significantly influence its electronic properties, lipophilicity, and intermolecular interactions, which are critical determinants of its solubility. Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, including antimalarial and anticancer drugs, making an understanding of their physicochemical properties, such as solubility, essential for drug discovery and formulation.[1]
The solubility of an active pharmaceutical ingredient (API) is a paramount factor that governs its bioavailability and therapeutic efficacy.[2] Poor solubility is a major challenge in pharmaceutical development, often leading to high required doses and formulation difficulties.[3] This guide provides the necessary theoretical and practical tools to characterize the solubility of this compound, a crucial step in its evaluation as a potential drug candidate or chemical intermediate.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The dissolution process involves overcoming two sets of forces: the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions), while establishing new solute-solvent interactions.
Molecular Structure Analysis of this compound:
-
Quinoline Core: The fused aromatic ring system is largely non-polar and hydrophobic, favoring interactions with non-polar and moderately polar organic solvents through van der Waals forces and π-π stacking.
-
Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is a lone pair donor, making it a hydrogen bond acceptor. This allows for specific interactions with protic solvents (e.g., alcohols).
-
Halogen Substituents (-Cl, -F): Both chlorine and fluorine are highly electronegative, creating dipole moments within the molecule. The introduction of halogens increases both the polarity and the lipophilicity of the molecule.[5] Fluorine, in particular, can alter crystal packing and metabolic stability.[6] These electron-withdrawing groups can influence the basicity of the quinoline nitrogen, which may affect solubility in acidic media, though this is less critical for organic solvents.[7]
Solvent Classification and Interaction Potential:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the nitrogen atom of the quinoline ring.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large, non-polar aromatic core of this compound suggests some affinity for these solvents.
Predicted Solubility Profile
Based on the theoretical principles outlined above and the known solubility of the parent quinoline molecule, which dissolves readily in most organic solvents[8], a qualitative solubility profile for this compound is predicted below. The increased lipophilicity due to halogenation is expected to enhance solubility in less polar solvents compared to the unsubstituted quinoline.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | The quinoline nitrogen can act as a hydrogen bond acceptor. The overall molecule has significant non-polar character compatible with the alkyl chains of the alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Strong dipole-dipole interactions are possible. Acetone is an excellent solvent for many polar and non-polar organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is a polar ether that is a good solvent for a wide range of compounds. Diethyl ether is less polar and may be slightly less effective. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersion forces of these solvents are well-suited to dissolve the halogenated aromatic structure of the solute. |
| Aromatic | Toluene, Benzene | Moderate to High | π-π stacking interactions between the solvent and the quinoline ring system are favorable. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are very strong, highly polar solvents capable of overcoming the lattice energy of a wide variety of organic solids. |
| Aliphatic | Hexane, Heptane | Low to Poor | These are highly non-polar solvents. While the molecule has non-polar regions, the polarity induced by the N, Cl, and F atoms will likely limit solubility. |
| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar solvent with both hydrogen bond accepting capability and an alkyl component, making it a versatile solvent. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive quantitative data, experimental measurement is essential. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination.[9] The concentration of the resulting saturated solution can be measured using various analytical techniques.
Protocol 1: Gravimetric Method
This fundamental method determines solubility by measuring the mass of solute dissolved in a known mass or volume of solvent. It is highly accurate but requires a relatively large amount of material and is lower in throughput.[3][10][11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (to ensure a saturated solution) to a known volume or mass of the chosen organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish.
-
Drying: Carefully evaporate the solvent in a fume hood or using a rotary evaporator. Place the dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculation:
-
Let W₁ be the weight of the empty evaporating dish.
-
Let W₂ be the weight of the dish with the dried solute.
-
Let V be the volume of the supernatant taken.
-
Solubility (mg/mL) = (W₂ - W₁) / V
-
Protocol 2: UV/Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. It is faster than the gravimetric method and requires less material.[12][13]
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: From the stock solution, prepare a series of standards of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve and determine the linear regression equation (y = mx + c).
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Sample Preparation & Measurement: Filter the saturated solution (step 3 from Gravimetric Method). Dilute a known volume of the filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the calibration curve's linear equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method, making it ideal for measuring solubility, especially for low-solubility compounds or when analyzing mixtures.[4][14]
Step-by-Step Methodology:
-
Method Development: Develop an isocratic HPLC method capable of resolving the this compound peak from any solvent or impurity peaks. A reverse-phase C18 column is often a good starting point.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent. Inject each standard and record the peak area. Plot peak area versus concentration to create a calibration curve.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol, using the chosen organic solvent.
-
Sample Preparation & Analysis: Filter the saturated solution. Dilute a known volume of the filtrate with the mobile phase to bring the concentration into the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to find the solubility.
-
Conclusion
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. enamine.net [enamine.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. longdom.org [longdom.org]
- 14. pubs.acs.org [pubs.acs.org]
discovery and history of quinolone synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Quinolones
Abstract
The quinolones represent a cornerstone class of synthetic broad-spectrum antibacterial agents, whose journey from a serendipitous laboratory byproduct to a clinically indispensable arsenal is a testament to the power of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of quinolone synthesis. It delves into the foundational synthetic methodologies, including the Gould-Jacobs, Conrad-Limpach, and Knorr reactions, detailing their mechanisms and procedural nuances. The narrative follows the critical transition to the more potent fluoroquinolones, examining the structure-activity relationships that guided their generational development. Finally, we touch upon modern synthetic advancements that continue to refine and expand this vital class of therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the chemistry that shaped modern antibacterial therapy.
The Serendipitous Genesis of a Therapeutic Class
The story of quinolones begins not with a targeted search, but with an accidental discovery. In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound exhibited modest antibacterial activity, which spurred further investigation into its analogues. This research led to the synthesis of nalidixic acid , the first therapeutic agent of the quinolone class.[1][3][4]
Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections (UTIs).[1][5][6] However, its clinical utility was limited by a narrow spectrum of activity and less-than-ideal pharmacokinetic properties.[1][7] Despite these limitations, the discovery of nalidixic acid's unique mechanism of action—the inhibition of bacterial DNA gyrase—and its novel scaffold laid the groundwork for decades of transformative drug development.[5]
Foundational Syntheses of the 4-Quinolone Core
The bicyclic 4-quinolone core is the foundational pharmacophore of the entire class. Its construction has been the subject of extensive research, with several classical "named reactions" forming the bedrock of quinolone synthesis. These methods, developed long before the antibacterial properties of quinolones were known, remain fundamental to the field.
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction, first reported in 1939, is a versatile and widely used method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the desired 4-quinolone form.[8][9][10] The reaction proceeds in a sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11]
The overall process involves three key stages:
-
Condensation: An aniline reacts with a reagent like diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient double bond of the malonate, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[8][11][12]
-
Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[9][11] This step is often the rate-limiting and requires significant thermal energy, traditionally achieved in high-boiling inert solvents.[13]
-
Hydrolysis and Decarboxylation: The resulting 3-carboalkoxy-4-hydroxyquinoline is then saponified (hydrolyzed) to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[8][14]
// Reactants Aniline [label="Aniline"]; DEEM [label="Diethyl\nEthoxymethylenemalonate"]; Plus1 [label="+"];
// Intermediate Intermediate [label="Anilidomethylenemalonate\nIntermediate"];
// Cyclized Intermediate Cyclized [label="Ethyl 4-oxo-1,4-\ndihydroquinoline-3-carboxylate"];
// Final Product Product [label="4-Hydroxyquinoline\n(4-Quinolone form)"];
// Arrows Aniline -> Plus1 [style=invis]; Plus1 -> DEEM [style=invis]; {rank=same; Aniline; Plus1; DEEM;}
DEEM -> Intermediate [label=" Condensation\n (-EtOH)"]; Intermediate -> Cyclized [label=" Thermal Cyclization\n (>250°C)"]; Cyclized -> Product [label=" Saponification &\n Decarboxylation"]; }
Caption: Temperature-dependent regioselectivity in quinolone synthesis.
The Fluorine Revolution: Birth of the Fluoroquinolones
The development of quinolones languished for a period after nalidixic acid. The major breakthrough occurred in the 1970s with the strategic incorporation of a fluorine atom into the quinolone scaffold. The first monofluoroquinolone, flumequine , was developed in 1976. [5][15]The addition of a fluorine atom at the C-6 position was found to dramatically increase the drug's potency and expand its antibacterial spectrum to include some Gram-positive organisms. [4][5] This discovery ushered in the era of the fluoroquinolones . The second generation of agents, developed between 1978 and 1982, solidified their clinical importance. [5][6]Key examples include:
-
Norfloxacin (1978): Featured a fluorine at C-6 and a piperazinyl side-chain at C-7. This combination significantly improved Gram-negative activity and resulted in a longer half-life. [5][6]* Ciprofloxacin (1981): Still one of the most widely used antibiotics globally, ciprofloxacin built upon norfloxacin's structure and showed much greater activity against a wide range of pathogens. [2][5] The addition of the fluorine atom enhances the binding of the drug to the bacterial DNA gyrase-DNA complex, while the C-7 substituent (like the piperazine ring) modulates the spectrum of activity, cell permeability, and pharmacokinetic properties. [16]
Generational Advancement and Structure-Activity Relationships (SAR)
Following the success of the second generation, medicinal chemists systematically modified the fluoroquinolone scaffold to enhance efficacy, broaden the spectrum, and improve safety profiles. This led to the classification of quinolones into distinct generations. [4][17][18]
| Generation | Key Agent(s) | Year Introduced | Core Structural Features & Spectrum of Activity |
|---|---|---|---|
| First | Nalidixic Acid | 1962 | Naphthyridine core. Narrow spectrum, primarily for UTIs caused by Gram-negative enteric bacteria. [1][3][19] |
| Second | Ciprofloxacin, Norfloxacin | ~1978-1987 | C-6 fluorine and C-7 piperazine ring. Expanded spectrum against Gram-negative bacteria, some Gram-positive cocci, and atypical pathogens. [2][4][5] |
| Third | Levofloxacin, Moxifloxacin | ~1990s | Modified C-7 and N-1 substituents. Further improved activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and atypical pathogens. [18][19] |
| Fourth | Delafloxacin, Finafloxacin | ~2000s-Present | Varied substitutions. Broad-spectrum activity, including coverage against anaerobic bacteria and drug-resistant strains like MRSA. [18]|
Modern Synthetic Strategies
While the classical named reactions remain relevant, modern organic synthesis has introduced more efficient, versatile, and environmentally friendly methods for constructing the quinolone scaffold.
-
Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the coupling of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere, provide a powerful route to substituted 4-quinolones under milder conditions than traditional thermal cyclizations. [20]Other metals like cobalt and copper are also used to catalyze C-H activation and annulation strategies. [21]* Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot assembly of three or more reactants to build complex quinoline structures with high atom economy and efficiency. [22]* Green Chemistry Approaches: The principles of green chemistry have been applied to classical syntheses. This includes the use of microwave irradiation to accelerate the Gould-Jacobs reaction, the development of catalyst-free methods, and the use of environmentally benign solvents. [23]
Conclusion
The history of quinolone synthesis is a compelling narrative of scientific progress, beginning with a chance discovery and evolving through rational, structure-based drug design. The foundational synthetic routes established by chemists like Gould, Jacobs, Conrad, Limpach, and Knorr provided the essential tools to build the core quinolone scaffold. The strategic incorporation of fluorine marked a pivotal moment, transforming a niche therapeutic into a broad-spectrum clinical powerhouse. Today, while facing challenges from growing antibiotic resistance, the field continues to innovate with modern catalytic and green chemistry approaches, ensuring that the remarkable journey of the quinolones is far from over.
References
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 13. tandfonline.com [tandfonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 20. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of Anticipated Risk
2-Chloro-5-fluoroquinoline is a halogenated heterocyclic aromatic compound. As a derivative of quinoline, it belongs to a class of substances with established biological activity and notable toxicological profiles. The introduction of both chlorine and fluorine atoms to the quinoline core is expected to significantly modify its chemical reactivity, metabolic fate, and toxicological properties.
The parent compound, quinoline, is recognized as a hazardous substance and a possible human carcinogen.[1] It is known to be an irritant and can cause significant systemic effects, including liver damage.[2] The addition of halogen substituents, particularly an electron-withdrawing fluorine atom, can alter metabolic pathways, potentially leading to the formation of reactive electrophilic intermediates that contribute to toxicity.[3] Therefore, this compound must be handled as a substance of high potential hazard until specific data prove otherwise.
Toxicological Profile: An Evidence-Based Extrapolation
Given the absence of direct data, this section outlines the anticipated toxicological hazards based on the quinoline core and the influence of its substituents.
The Quinoline Scaffold: A Foundation of Hazard
The foundational risks are derived from the parent molecule, quinoline:
-
Hepatotoxicity (Liver Damage): Quinoline is a known hepatotoxin in animal models.[2] Its metabolism can produce reactive intermediates that damage liver cells.
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies quinoline in Group C: a possible human carcinogen, based on evidence of liver tumors in exposed rats and mice.[1]
-
Acute Toxicity: Quinoline is toxic if ingested and absorbed through the skin. Acute overexposure via inhalation can lead to central nervous system effects such as headaches, dizziness, and nausea.[1][2]
-
Irritation: It is a severe irritant to the eyes and a moderate irritant to the skin and respiratory tract.[2][4]
The Influence of Chloro- and Fluoro- Substituents
Halogenation is a critical factor in determining the toxicological profile of aromatic compounds.
-
Metabolic Activation: While halogenation can sometimes stabilize a molecule, partial substitution on a heteroaromatic ring like quinoline may still permit metabolic oxidation, potentially yielding reactive quinone-imine electrophiles.[3]
-
Increased Systemic Toxicity: The presence of halogens can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and its distribution into tissues, which may increase systemic toxicity.
-
Anticipated Hazards from Analogs: Structurally related compounds provide further insight:
-
2-Chloro-5-fluoropyridine: Is classified as a flammable liquid that is harmful if swallowed, causes skin irritation, and serious eye damage.[5]
-
2-Chloro-5-fluoroaniline: Is considered toxic in contact with the skin and may cause skin and eye irritation.[6]
-
2-Chloro-5-fluorophenol: Is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7]
-
Based on this cumulative evidence, a summary of the anticipated hazard classification for this compound is presented below.
| Hazard Class | Anticipated Classification & Rationale |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful): Based on the toxicity of quinoline and related halogenated aromatics.[4][7] |
| Acute Toxicity (Dermal) | Category 3 (Toxic): High potential for dermal absorption and toxicity, a known route of entry for quinoline.[4] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful): Assumed to be hazardous if inhaled as dust or vapor. |
| Skin Corrosion/Irritation | Category 2 (Irritant): Expected to cause skin irritation based on quinoline and analogs.[2][5] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious damage or irritation): High likelihood of being a severe eye irritant.[4][5] |
| Carcinogenicity | Suspected Carcinogen: Based on the classification of the parent quinoline scaffold.[1] |
| Specific Target Organ Toxicity | Liver (Hepatotoxicity): High suspicion of being a target organ, inherited from the quinoline core.[2] |
Mandatory Safety Protocols and Engineering Controls
A conservative approach mandates the use of robust controls to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated with failsafe systems. Ensure eyewash stations and safety showers are readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): Essential Barrier Protection
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated and fluorinated organic compounds. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: While a fume hood is the primary control, an approved respirator may be required for emergency situations or specific maintenance tasks where ventilation is inadequate.
Standard Operating Procedures: Handling, Storage, and Emergencies
Safe Handling and Storage
-
Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing. Avoid ingestion and inhalation.[7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Accidental Release Measures (Spill Response)
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Control: Prevent the spill from spreading or entering drains.
-
Absorb: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting and Disposal
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the material.[4]
-
Fire Hazards: When heated to decomposition, it may emit toxic and corrosive fumes containing carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Disposal: All waste material must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a compound that demands a high degree of caution due to the established hazards of its parent quinoline structure and the unpredictable influence of its halogen substituents. Researchers and drug development professionals must operate under the assumption of high toxicity, irritancy, and potential carcinogenicity. Adherence to stringent engineering controls, consistent use of appropriate personal protective equipment, and well-rehearsed emergency procedures are paramount to ensuring laboratory safety. A compound-specific Safety Data Sheet should be sourced from the manufacturer and consulted before any work begins.
References
- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 2. nj.gov [nj.gov]
- 3. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actylislab.com [actylislab.com]
- 5. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoroquinoline
Abstract
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-5-fluoroquinoline as the electrophilic partner. Quinolines are a privileged scaffold in medicinal chemistry, and the introduction of aryl or heteroaryl substituents at the 2-position via robust synthetic methods is of paramount importance for drug discovery and materials science. As an electron-deficient heteroaryl chloride, this compound presents specific challenges and requires carefully optimized conditions for efficient coupling. This document details the underlying reaction mechanism, explores critical reaction parameters, provides validated experimental protocols, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Arylquinolines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable reliability, functional group tolerance, and the mildness of its conditions in forming carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2]
The 2-aryl-5-fluoroquinoline core is a key pharmacophore found in numerous biologically active molecules. The strategic placement of an aryl group on the quinoline scaffold allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. Consequently, efficient and versatile methods for the synthesis of these derivatives are in high demand. The Suzuki-Miyaura coupling of this compound with a diverse array of boronic acids and their derivatives provides a powerful and direct route to these valuable compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (nucleophile) with an organohalide (electrophile) using a palladium catalyst and a base.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The C-Cl bond is the strongest among carbon-halide bonds, making this step often the rate-limiting one for chloro-substrates and necessitating the use of highly active catalysts.[5][6]
-
Transmetalation: The base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of this step is complex but is crucial for the progression of the cycle.[2]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 2-aryl-5-fluoroquinoline product. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters for Success
The successful coupling of an electron-deficient heteroaryl chloride like this compound hinges on the careful selection of several key parameters.
-
Palladium Catalyst & Ligand: Due to the strength of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may provide sluggish reactivity.[8] Catalyst systems employing bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step and promote the final reductive elimination.[9]
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are highly effective.[10]
-
Recommended Precatalysts: Pre-formed Pd(II) precatalysts (e.g., XPhos Pd G3/G4) are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[5] Pd(dppf)Cl₂ is also a competent and widely used catalyst for coupling heteroaryl chlorides.[11][12]
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact yield and side reactions.
-
Common Choices: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most frequently used. K₃PO₄ is often a good starting point for challenging couplings.[9]
-
Considerations: The base must be finely powdered and anhydrous for optimal performance, though in some systems, a small amount of water is beneficial.[13]
-
-
Solvent: The solvent system must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base.
-
Typical Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are common.[5]
-
Aqueous Mixtures: Reactions are frequently run in a mixture of an organic solvent and water (e.g., Dioxane:H₂O 4:1). The water helps to dissolve the inorganic base and can accelerate transmetalation.[9][14]
-
-
Boron Reagent: While boronic acids are most common, they can be prone to decomposition (protodeboronation).[5][15]
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
General Protocol using a Pd(II) Precatalyst
This protocol is recommended for its reliability and use of air-stable reagents.
Caption: A typical experimental workflow for the Suzuki-M-yaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.3 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium precatalyst.[4]
-
Inerting: Seal the flask with a septum or screw cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[17]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Data Presentation: Representative Reaction Conditions
While specific yield data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for structurally analogous heteroaryl chlorides. This serves as a valuable guide for reaction development.
| Heteroaryl Chloride | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 78 | [18] |
| 6-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (aq) | Benzene | 55 | ~18-20 | [8] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 95 | [7] |
| 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 92 | [4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Insufficient inerting; poor quality catalyst; inefficient generation of Pd(0). | Ensure rigorous degassing of solvents and purging of the reaction vessel.[19] Use a fresh bottle of catalyst or switch to a more robust precatalyst like an XPhos Pd G4 catalyst.[9] |
| Poor Ligand Choice: Ligand is not electron-rich enough to promote oxidative addition of the C-Cl bond. | Switch to a bulkier, more electron-donating ligand such as SPhos, XPhos, or RuPhos.[9][10] | |
| Inadequate Base/Solvent: Poor solubility of the base; incorrect base for the substrate. | Ensure the base is a fine, anhydrous powder.[13] Screen different bases (K₃PO₄, Cs₂CO₃). Try different solvent systems, including aqueous mixtures (e.g., dioxane/water).[15] | |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions and is hydrolyzed before it can transmetalate. | Use the corresponding pinacol boronate ester or trifluoroborate salt, which are more stable.[5] Use a slight excess (1.5 equiv) of the boronic acid. |
| Dehalogenation of Starting Material | The Pd(II)-Cl intermediate is reduced to a Pd(II)-H species, which then reductively eliminates to give the dehalogenated quinoline. | This can be promoted by certain bases or impurities.[5] Ensure high-purity reagents. Sometimes switching the base (e.g., from a carbonate to a phosphate) can mitigate this side reaction. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen.[5] Ensure the reaction is thoroughly deoxygenated before heating. Lowering the catalyst loading can sometimes help. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective strategy for the synthesis of 2-aryl-5-fluoroquinolines from this compound. Success with this challenging heteroaryl chloride substrate is contingent upon the rational selection of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand, in combination with an appropriate base and solvent. The protocols and optimization guidelines presented in this document offer a solid foundation for researchers to efficiently access a diverse range of valuable quinoline derivatives for applications in pharmaceutical discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-5-fluoroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The introduction of an amino group at the 2-position and a fluorine atom at the 5-position of the quinoline ring system creates a unique pharmacophore with significant potential in drug discovery. These 2-amino-5-fluoroquinoline derivatives are of high interest due to their prevalence in compounds exhibiting diverse biological activities, including antibacterial, anticancer, and antiviral properties. The fluorine atom, in particular, can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize 2-amino-5-fluoroquinolines from the readily available starting material, 2-Chloro-5-fluoroquinoline. This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and critical considerations for successfully employing the Buchwald-Hartwig amination for this specific transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Cl bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3] The electron-deficient nature of the quinoline ring, further accentuated by the fluorine atom, facilitates this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-5-fluoroquinoline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and prevent the formation of catalytically inactive palladium dimers.[3]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific amine substrate.
General Considerations:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so all reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous Solvents: The use of anhydrous and degassed solvents is critical for reproducible results, as water can lead to catalyst deactivation and competing side reactions.
Protocol 1: Amination with Primary and Secondary Alkyl and Aryl Amines
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%), phosphine ligand (1.2-1.5 equivalents relative to Pd), and base (1.5-2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalyst (1-3 mol%) | Precatalysts offer improved air stability and generate the active Pd(0) species more reliably than Pd(OAc)₂ or Pd₂(dba)₃.[4] For challenging couplings, higher catalyst loading may be required. |
| Ligand | XPhos or RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands are generally effective for the amination of heteroaryl chlorides.[5] The choice of ligand can significantly impact reaction efficiency and may need to be screened for optimal results. |
| Base | Sodium tert-butoxide (1.5-2.0 eq.) | A strong, non-nucleophilic base is required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine the point of completion. |
Table 1: Key Reaction Parameters for the Buchwald-Hartwig Amination of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (due to oxygen or moisture) | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of catalyst or a reliable precatalyst. |
| Poor choice of ligand or base | Screen a variety of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, LHMDS, K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | Hydrodehalogenation (replacement of Cl with H) | This can occur with certain ligand/base combinations. Try a different ligand or a weaker base. |
| Homocoupling of the amine or aryl halide | This may indicate issues with the catalyst-to-ligand ratio. Ensure the correct stoichiometry is used. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and binds to silica gel | Use a more polar eluent system or consider reverse-phase chromatography. |
| Product is unstable to silica gel | A short plug of silica gel or purification by crystallization may be necessary. |
Table 2: Troubleshooting Guide for the Buchwald-Hartwig Amination of this compound.
Data Presentation: Characterization of a Representative Product
The successful synthesis of a 2-amino-5-fluoroquinoline derivative can be confirmed by standard spectroscopic methods. Below is a representative example of expected data for a hypothetical product, N-phenyl-5-fluoroquinolin-2-amine.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline and phenyl rings, with characteristic coupling patterns. The fluorine atom will cause additional splitting of adjacent protons. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons of both rings. The carbon attached to the fluorine will show a large C-F coupling constant. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 2-amino-5-fluoroquinolines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful transformation.
References
- 1. reddit.com [reddit.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
2-Chloro-5-fluoroquinoline: A Versatile Heterocyclic Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Advantage of the Fluorinated Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, facilitating precise interactions with biological targets. The incorporation of fluorine atoms into drug candidates has become a powerful strategy in modern drug design, offering medicinal chemists a tool to fine-tune a molecule's physicochemical and pharmacokinetic properties.[4][5][6] Fluorine's high electronegativity can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable protein-ligand interactions.[7]
This application note focuses on 2-chloro-5-fluoroquinoline , a heterocyclic building block that synergistically combines the structural benefits of the quinoline core with the strategic advantages of fluorine substitution. The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. The fluorine atom at the 5-position, an electron-withdrawing group, further activates the 2-position towards nucleophilic attack and can favorably influence the overall electronic properties and biological activity of the final molecule. This guide provides an in-depth look at the reactivity of this compound and presents detailed protocols for its application in the synthesis of key medicinal chemistry intermediates.
Physicochemical Properties and Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its constituent parts: the electron-deficient pyridine ring, the fused benzene ring, and the strategically placed halogen substituents.
| Property | Description | Implication for Synthesis |
| Electrophilicity at C2 | The nitrogen atom in the quinoline ring, along with the electron-withdrawing fluorine at C5, significantly lowers the electron density at the C2 and C4 positions. This makes the C2 carbon, bearing the chloro leaving group, highly susceptible to nucleophilic attack. | Facilitates Nucleophilic Aromatic Substitution (SNAr) reactions with a wide range of nucleophiles (amines, alcohols, thiols). |
| Amenability to Catalysis | The C-Cl bond at the 2-position is a suitable partner for oxidative addition to low-valent transition metal catalysts, particularly palladium. | Enables a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, for the formation of C-C and C-N bonds. |
| Fluorine Influence | The fluorine atom at C5 enhances the electrophilicity of the quinoline ring and can improve the metabolic stability and binding affinity of derivatives.[4] | Derivatives may exhibit improved pharmacokinetic profiles. The presence of fluorine can be a key element in structure-activity relationship (SAR) studies. |
Below is a diagram illustrating the primary reaction pathways for the functionalization of this compound.
Detailed Application Protocols
The following sections provide detailed, step-by-step protocols for key synthetic transformations of this compound. These protocols are based on established methodologies for analogous heterocyclic systems and serve as a robust starting point for laboratory synthesis.[1][4]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The SNAr reaction is a direct and often high-yielding method for introducing amino functionalities at the C2 position. The electron-deficient nature of the quinoline ring, enhanced by the C5-fluoro substituent, facilitates this addition-elimination mechanism.[4] This reaction is fundamental in the synthesis of various kinase inhibitors and other bioactive molecules where a substituted amino group is crucial for target engagement.
Reaction Principle: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the amine nucleophile on the electron-deficient C2 carbon. Subsequent elimination of the chloride ion restores aromaticity and yields the 2-aminoquinoline product.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: Dissolve the mixture in a suitable high-boiling polar aprotic solvent (e.g., 2-propanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)) to a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(substituted-amino)-5-fluoroquinoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the C2 position.[8] This reaction is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors where diverse aromatic fragments are explored to optimize binding and selectivity.[1]
Reaction Principle: The reaction involves a palladium-catalyzed cycle consisting of three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from a boronic acid or ester to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 3-arylfuran-2(5H)-one-fluoroquinolone hybrid: design, synthesis and evaluation as antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes: Experimental Protocols for Reactions Involving 2-Chloro-5-fluoroquinoline
Abstract
2-Chloro-5-fluoroquinoline is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic profile—defined by the electron-deficient quinoline ring system further activated by chloro and fluoro substituents—renders it a versatile substrate for a variety of synthetic transformations. The chlorine atom at the C2 position is particularly susceptible to displacement, providing a strategic handle for molecular elaboration. This technical guide offers an in-depth exploration of the primary reactivity pathways of this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This document provides validated, step-by-step protocols, explains the causal reasoning behind experimental design, and presents data to guide researchers, scientists, and drug development professionals in leveraging this valuable intermediate.
Critical Safety and Handling Procedures
Before commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The protocols herein are intended for use by trained professionals in a well-equipped chemical laboratory.
General Handling Precautions: Based on data for analogous compounds like 2-Chloro-5-fluoropyridine, this compound should be handled with care.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety glasses or goggles.[1] All manipulations of solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Chemical Stability: The compound is generally stable under normal laboratory conditions.[1] Avoid contact with strong oxidizing agents and strong acids.[2]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[1]
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
The C2 position of the quinoline ring is highly electron-deficient due to the inductive effect of the ring nitrogen. This electrophilicity is significantly enhanced by the chloro and fluoro substituents, making the C2-chloro group an excellent leaving group for SNAr reactions.[3][4] This pathway offers a direct, often metal-free, method for introducing a variety of nucleophiles.
Causality and Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the substituted product.[5][6] The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[5]
Caption: The addition-elimination mechanism of SNAr at the C2 position.
Protocol 2.1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-aminoquinoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Solvent: e.g., Ethanol, N,N-Dimethylformamide (DMF), or neat[3][7]
-
Base (optional, for amine salts): e.g., K₂CO₃, Et₃N (1.5 - 2.5 equiv)[8]
Procedure:
-
In a round-bottom flask, combine this compound and the desired amine.
-
Add the solvent. If the amine is a liquid, the reaction can often be run neat (without solvent).
-
If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base to liberate the free amine.
-
Heat the reaction mixture, typically between 80 °C and 150 °C, under an inert atmosphere (N₂ or Ar).[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, pour the mixture into cold water to induce precipitation.[3]
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2.2: Reaction with Alkoxide/Phenoxide Nucleophiles
This protocol details the synthesis of 2-alkoxy or 2-aryloxy-quinoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Alcohol or Phenol (1.5 equiv)
-
Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or DMF
Causality: Alkoxides are strong nucleophiles required for this substitution. They are typically generated in situ by deprotonating the corresponding alcohol or phenol with a strong, non-nucleophilic base like NaH or KOtBu to prevent side reactions.[8]
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the anhydrous solvent and the strong base.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol or phenol (1.5 equiv) to the suspension. Stir for 15-30 minutes at 0 °C to allow for the formation of the corresponding alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 equiv) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the cold alkoxide/phenoxide solution.
-
Allow the reaction to warm to room temperature or heat gently if necessary. Monitor progress by TLC.
-
Once complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[3]
| Nucleophile Type | Typical Base | Solvent | Temperature | Expected Outcome |
| Primary/Secondary Amine | K₂CO₃ or None | Ethanol, DMF, Neat | 80-150 °C | High yield of 2-aminoquinoline derivative. |
| Alcohol | NaH, KOtBu | Anhydrous THF, DMF | 0 °C to RT | Good yield of 2-alkoxyquinoline derivative. |
| Phenol | NaH, K₂CO₃ | Anhydrous DMF | RT to 80 °C | Good yield of 2-aryloxyquinoline derivative. |
| Thiol | NaH, NaOH | Anhydrous THF, DMF | 0 °C to RT | High yield of 2-thioether derivative. |
| Note: Conditions are generalized and may require optimization for specific substrates. |
Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl systems.[9] It allows for the coupling of this compound with a wide range of aryl- or vinyl-boronic acids or esters.
Causality and Mechanism
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9][10]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]
The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. The base activates the boronic acid, facilitating transmetalation.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for 2-Chloro-5-fluoroquinoline in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 2-Chloro-5-fluoroquinoline
In the landscape of modern medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," frequently appearing in a multitude of therapeutic agents. Its rigid bicyclic framework is adept at positioning functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The derivative this compound has emerged as a particularly valuable and versatile building block in pharmaceutical synthesis. Its utility is anchored in its distinct structural features:
-
The Quinoline Core: This heterocyclic system is a cornerstone in many drug molecules, particularly known for its role in anticancer and anti-infective agents.[1][2]
-
The 2-Chloro Substituent: The chlorine atom at the C2 position is the primary reactive handle. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, making it an excellent leaving group for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[3][4] This allows for the strategic introduction of diverse molecular fragments.
-
The 5-Fluoro Substituent: The fluorine atom at the C5 position is a strategic addition. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and cell permeability.[5]
This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Part 1: Core Reactivity and Synthetic Pathways
The synthetic utility of this compound is dominated by the reactivity of its C2-chloro group. The primary transformations involve displacing this chloride to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental steps in building complex pharmaceutical molecules.
Caption: Key reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the quinoline ring is electron-deficient, making the chloro group highly susceptible to displacement by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] This pathway is particularly effective for introducing amino and alkoxy functionalities.
Causality: The electron-withdrawing nature of the ring nitrogen atom stabilizes the negative charge of the anionic Meisenheimer intermediate, thereby lowering the activation energy and facilitating the substitution reaction. Direct reaction with primary and secondary amines is a common and straightforward method, often requiring heat to drive the reaction to completion.[3]
Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex architectures, particularly for forming C-C and C-N bonds with a wide range of partners, palladium-catalyzed cross-coupling reactions are indispensable tools.[3][6]
-
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds. It involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) catalyzed by a palladium complex.[7] This enables the introduction of a vast array of aryl and heteroaryl substituents at the 2-position, which is crucial for exploring structure-activity relationships (SAR) in drug candidates.[3]
-
Buchwald-Hartwig Amination: This reaction provides a highly versatile and efficient method for forming C-N bonds. It allows for the coupling of this compound with a wide variety of primary and secondary amines under milder conditions than traditional SNAr reactions.[8] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[3][6]
Part 2: Application Notes in Therapeutic Areas
Anticancer Agents: Kinase and Topoisomerase Inhibitors
The fluoroquinolone scaffold is a validated pharmacophore in oncology. Its derivatives have shown potent activity through multiple mechanisms.[9][10]
-
Kinase Inhibitors: The quinoline and related quinoxaline scaffolds are known to function as ATP-competitive kinase inhibitors. They effectively mimic the adenine hinge-binding motif of ATP, allowing them to occupy the enzyme's active site and block the phosphorylation of downstream substrates.[5] The ability to easily diversify the 2-position of this compound via Suzuki or Buchwald-Hartwig coupling allows for the fine-tuning of potency and selectivity against specific kinases, such as Fibroblast Growth Factor Receptor (FGFR).[5] The fluorine at C5 can further enhance binding affinity and improve the overall pharmacological profile.[5]
-
Topoisomerase Inhibitors: Certain fluoroquinolone derivatives can act as "topoisomerase poisons," stabilizing the complex between DNA and topoisomerase II, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.[11][12][13] Strategic modifications at various positions of the quinolone core, enabled by starting materials like this compound, are key to converting antibacterial agents into potent anticancer therapeutics.[11][12] Research has shown that derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis.[9][10]
Antiviral Agents: Protease Inhibitors
Recent research has highlighted the potential of 2-chloroquinoline-based frameworks as inhibitors of viral proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[4] These enzymes are crucial for viral replication, making them attractive targets for antiviral drug development. The 2-chloro group can be displaced by nucleophiles to build more complex molecules that fit into the active sites of these proteases.[4] For instance, derivatives have been synthesized that show potent, low-nanomolar inhibition against both MPro and PLPro with minimal cytotoxicity, marking them as promising leads for broad-spectrum antiviral therapeutics.[4]
Antibacterial Agents
The historical and most prominent application of the quinolone core is in antibacterial therapy.[1] Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] While many established fluoroquinolones are synthesized via other routes, this compound serves as a valuable starting material for creating novel analogs.[14][15] The C2 position can be functionalized to introduce new heterocyclic moieties designed to overcome existing mechanisms of bacterial resistance.[1]
Part 3: Experimental Protocols
The following protocols are generalized methodologies based on established procedures for similar substrates.[3][7][8][16] Researchers should perform small-scale optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) for each new substrate combination.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the direct displacement of the 2-chloro group with a primary or secondary amine.
Caption: General workflow for an SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted amine or aniline (1.1 - 2.0 eq)
-
Base (optional, e.g., DIPEA, K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 2-Propanol, DMF, Dioxane)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent.
-
Reagent Addition: Add the substituted amine (1.1 - 2.0 eq). If the amine salt is used or if HCl byproduct needs to be neutralized, add a non-nucleophilic base like diisopropylethylamine (DIPEA).[5]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 12-24 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography or recrystallization to yield the desired 2-substituted-5-fluoroquinoline product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond between the quinoline core and an aryl/heteroaryl group.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials & Reagents:
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | This compound | 1.0 eq | Electrophile |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 eq | Nucleophile Source |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% | Catalyst |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 eq | Activates Boronic Acid |
| Solvent | Dioxane/H₂O, Toluene, DMF | - | Reaction Medium |
Procedure:
-
Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.[16]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[16]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 2-aryl-5-fluoroquinoline.[7]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a versatile method for C-N bond formation.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials & Reagents:
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | This compound | 1.0 eq | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 eq | Nucleophile |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Catalyst Precursor |
| Ligand | XPhos, RuPhos, BINAP | 2 - 4 mol% | Stabilizes Catalyst |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 eq | Activates Amine |
| Solvent | Toluene, Dioxane | - | Anhydrous Medium |
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), a strong non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and a phosphine ligand (e.g., XPhos, 2 mol%) to a vial.[3]
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for 8-24 hours. Monitor by LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the 2-amino-5-fluoroquinoline derivative.[7]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. The predictable and versatile reactivity of its 2-chloro group, via robust SNAr and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with reliable pathways to a vast chemical space. Its application in the synthesis of kinase inhibitors, topoisomerase poisons, and antiviral agents demonstrates its central role in developing next-generation therapeutics. The protocols and insights provided herein serve as a foundational guide for researchers to harness the full potential of this powerful building block.
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 15. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives from 2-Chloro-5-fluoroquinoline
Introduction: The Enduring Scaffolding of Fluoroquinolones and the Potential of a Novel Precursor
The fluoroquinolone class of synthetic antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them indispensable in combating a wide range of infections.[1] The core structure of fluoroquinolones, a 4-oxo-1,4-dihydroquinoline, offers multiple sites for chemical modification, allowing for the fine-tuning of their antibacterial spectrum, potency, and safety profile.[3] This guide focuses on the synthetic utility of a promising, yet underexplored, starting material: 2-Chloro-5-fluoroquinoline . The strategic placement of the chloro and fluoro substituents on the quinoline ring system presents unique opportunities for the synthesis of novel fluoroquinolone derivatives with potentially enhanced biological activities.
The chloro group at the C-2 position serves as a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The fluorine atom at the C-5 position, in turn, can influence the electronic properties of the quinoline ring, potentially modulating the reactivity of other positions and impacting the biological activity of the final compounds. This document provides a detailed exploration of synthetic strategies and experimental protocols for leveraging this compound as a key building block in the discovery of next-generation fluoroquinolone-based therapeutics.
Strategic Overview: Key Synthetic Transformations
The synthetic derivatization of this compound primarily revolves around the reactivity of the C-2 chloro group. Two principal pathways are highlighted in this guide:
-
Nucleophilic Aromatic Substitution (SNAr): A direct and efficient method for introducing nitrogen, oxygen, and sulfur nucleophiles at the C-2 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: A powerful and versatile approach for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups.
The following sections will delve into the mechanistic underpinnings and provide detailed protocols for these key transformations.
Diagram: Synthetic Pathways from this compound
Caption: Synthetic derivatization of this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinoline ring, further accentuated by the electronegative nitrogen atom, renders the C-2 position susceptible to nucleophilic attack. The chloro group at this position is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles.
A. Amination at the C-2 Position
The introduction of an amino group at the C-2 position is a crucial step in the synthesis of many biologically active quinoline derivatives. This can be achieved by reacting this compound with primary or secondary amines, often in the presence of a base.
Objective: To synthesize a library of 2-amino-5-fluoroquinoline derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., piperazine, morpholine, aniline derivatives)
-
Potassium carbonate (K2CO3) or triethylamine (TEA)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: The desired N-substituted-5-fluoroquinolin-2-amine derivative.
Causality of Experimental Choices:
-
Solvent: DMF or NMP are polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: Potassium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful means to construct C-C and C-N bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4][5][6] This reaction can be employed to introduce aryl or heteroaryl substituents at the C-2 position of this compound.
Objective: To synthesize 2-aryl-5-fluoroquinoline derivatives.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
1,4-Dioxane or Toluene/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., PPh3, 4-10 mol%).
-
Add the base (e.g., K2CO3, 2.0 mmol) and the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the mixture to 80-100 °C under an inert atmosphere and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/H2O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) / PPh3 (4) | Cs2CO3 | 1,4-Dioxane/H2O | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/H2O | 78 |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to traditional methods for C-N bond formation.
Objective: To synthesize N-aryl or N-alkyl-5-fluoroquinolin-2-amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
BINAP or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized synthetic methodologies in medicinal chemistry. The progress of each reaction should be meticulously monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized novel fluoroquinolone derivatives must be rigorously confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
By adhering to these validation steps, researchers can ensure the integrity of their results and the reliability of the synthesized compounds for further biological evaluation.
Conclusion
This compound represents a versatile and valuable starting material for the synthesis of novel fluoroquinolone derivatives. The strategic functionalization of the C-2 position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the exploration of new antibacterial agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this promising building block in the ongoing quest for new and effective treatments for bacterial infections.
References
- 1. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Role of 2-Chloro-5-fluoroquinoline in the Development of Antibacterial Agents
Abstract: The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections, valued for their broad spectrum of activity and favorable pharmacokinetics.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-5-fluoroquinoline as a key intermediate in the synthesis and optimization of potent quinolone-based antibacterial compounds. We will delve into the synthetic rationale, provide detailed protocols for biological evaluation, and explore the critical structure-activity relationships that govern the efficacy of these agents.
Introduction: The Fluoroquinolone Scaffold and the Strategic Importance of this compound
Fluoroquinolones represent a class of synthetic antibacterial agents that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair, and their inhibition leads to catastrophic DNA damage and rapid cell death.[6][7] The development of this class has progressed through several "generations," with each iteration aiming to improve the spectrum of activity, enhance pharmacokinetic properties, and overcome emerging resistance mechanisms.[1][8]
The remarkable versatility of the fluoroquinolone core lies in its amenability to chemical modification at several key positions. Structure-activity relationship (SAR) studies have demonstrated that small changes to the substituents on the bicyclic quinolone ring can dramatically alter the drug's potency, target preference, and spectrum of activity.[9][10][11]
This guide focuses on This compound , a strategic starting material for the synthesis of novel quinolone derivatives. Its chemical structure is primed for modification:
-
The 2-Chloro Group: This is an excellent leaving group, making the C-2 position an ideal site for nucleophilic aromatic substitution. This allows for the facile introduction of various nitrogen-containing heterocycles, which are known to be critical for antibacterial activity and often correspond to the C-7 substituent in classic fluoroquinolone structures.[2][9]
-
The 5-Fluoro Group: The presence and position of fluorine atoms on the quinolone ring are hallmarks of the fluoroquinolone class, significantly enhancing their antibacterial potency and cell penetration compared to their non-fluorinated predecessors like nalidixic acid.[1][8]
By leveraging the reactivity of this compound, researchers can efficiently generate libraries of novel compounds for antibacterial screening and lead optimization.
PART 1: Synthesis of Novel Quinolone Derivatives
Scientific Rationale
The primary synthetic strategy involves the displacement of the C-2 chlorine atom with a suitable amine-containing nucleophile, typically a heterocyclic amine such as piperazine or pyrrolidine, which are known to confer potent antibacterial activity.[10][12] This reaction serves as the cornerstone for building the crucial C-7 substituent of the final fluoroquinolone analog. Subsequent chemical steps are then employed to construct the complete 4-quinolone core, which is essential for the drug's mechanism of action.[13]
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a representative synthesis of a 2-(piperazin-1-yl)-5-fluoroquinoline intermediate from this compound.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMSO.
-
Addition of Reagents: Add anhydrous piperazine (2.5 equivalents) and anhydrous pyridine (1.2 equivalents) to the solution.
-
Causality Note: Piperazine acts as the nucleophile. An excess is used to drive the reaction to completion. Pyridine serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the piperazine. DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction, which often requires elevated temperatures.
-
-
Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Causality Note: The aqueous washes remove the DMSO and excess reagents, while the bicarbonate wash removes any residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure 2-(piperazin-1-yl)-5-fluoroquinoline intermediate.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A generalized workflow for the synthesis of quinolone intermediates.
PART 2: In Vitro Evaluation of Antibacterial Activity
Scientific Rationale
Once novel compounds are synthesized, their antibacterial efficacy must be quantitatively assessed. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[14] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14] This is a critical parameter for comparing the potency of different derivatives and for guiding the SAR analysis.
Protocol 2: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[15][16]
Materials:
-
Synthesized test compounds, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the adjusted bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add an additional 100 µL of the appropriate compound stock solution (prediluted in MHB) to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.
-
Controls:
-
Growth Control (Negative): Column 11 should contain 100 µL of MHB and 100 µL of the bacterial inoculum, but no drug.
-
Sterility Control: Column 12 should contain 200 µL of uninoculated MHB.
-
Positive Control: A known antibiotic like ciprofloxacin should be run in parallel on the same plate or a separate plate.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control well must show distinct turbidity. The sterility control well must remain clear.
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Sample MIC Table
The results of MIC testing are best summarized in a table to facilitate comparison and SAR analysis.
| Compound ID | N-1 Substituent | C-7 Substituent (from C-2 of starting material) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Control | Cyclopropyl | Piperazinyl | 0.25 | 0.06 | 0.5 |
| Cpd-01 | Cyclopropyl | 4-Methylpiperazinyl | 0.5 | 0.06 | 0.5 |
| Cpd-02 | Ethyl | Piperazinyl | 1 | 0.25 | 2 |
| Cpd-03 | Cyclopropyl | 3-Amino-pyrrolidinyl | 0.125 | 0.5 | 4 |
PART 3: Structure-Activity Relationship (SAR) Analysis
Scientific Rationale
SAR analysis is the intellectual core of lead optimization. By systematically altering the structure of the initial "hit" compound and observing the corresponding changes in antibacterial activity, researchers can build a model of which chemical features are required for potency and which can be modified to improve properties like spectrum or safety.[9][11]
Key Structural Modifications and Their Typical Effects
The quinolone scaffold offers several positions for modification, each influencing the final properties of the drug.
-
The N-1 Substituent: This group significantly impacts overall potency and target interaction.
-
Cyclopropyl: Generally considered optimal for potent inhibition of both DNA gyrase and topoisomerase IV.[9]
-
Ethyl/Methyl: Often results in lower potency compared to cyclopropyl.
-
Substituted Phenyl: Can modulate potency and pharmacokinetic properties, with groups like p-fluorophenyl showing promise.[10]
-
-
The C-7 Substituent: This is the most versatile position for modification and is the primary determinant of the antibacterial spectrum and potency. This is the position introduced via substitution on the 2-chloro group of the starting material.
-
Piperazine (unsubstituted): Confers broad-spectrum activity, particularly good potency against Gram-negative bacteria, including Pseudomonas aeruginosa.[2]
-
Aminopyrrolidine: Often enhances activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae) and atypical pathogens.[2][9]
-
Bulky/Fused Rings: Can increase potency against Gram-positive and anaerobic bacteria but may also affect cell penetration and efflux pump recognition.
-
-
The C-5 and C-8 Positions:
Caption: The core fluoroquinolone scaffold highlighting key modification sites.
Conclusion
This compound stands out as a highly valuable and versatile chemical building block in the rational design of new antibacterial agents. Its inherent reactivity allows for the efficient exploration of diverse chemical space, particularly at the crucial C-7 position of the quinolone core. The systematic application of the protocols for synthesis, biological evaluation, and SAR analysis described herein provides a robust framework for identifying and optimizing novel fluoroquinolone candidates. This iterative process is fundamental to the ongoing effort to develop potent new therapies capable of combating the growing threat of drug-resistant bacterial pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. pdb.apec.org [pdb.apec.org]
- 17. researchgate.net [researchgate.net]
Catalytic Functionalization of 2-Chloro-5-fluoroquinoline: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are prevalent in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[3][4][5] The functionalization of the quinoline core is a critical strategy for modulating the bioactivity, selectivity, and pharmacokinetic properties of these molecules. Among the various quinoline building blocks, 2-chloro-5-fluoroquinoline stands out as a particularly valuable precursor. The chlorine atom at the 2-position serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions. This guide provides detailed application notes and protocols for the catalytic functionalization of this compound, offering researchers a practical toolkit for the synthesis of novel quinoline-based compounds.
I. Palladium-Catalyzed C-C Bond Formation: Expanding the Core Structure
Transition-metal catalysis, particularly with palladium, has revolutionized the construction of carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance.[6] For this compound, these methods provide a direct pathway to introduce aryl, vinyl, and alkynyl substituents at the 2-position, significantly diversifying the molecular architecture.
A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the coupling of an organoboron reagent with an organic halide.[7] This reaction is particularly valuable for the synthesis of 2-aryl-5-fluoroquinolines, which are common motifs in biologically active molecules.
Expertise & Experience: Causality Behind Experimental Choices
The choice of catalyst, ligand, and base is paramount for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step. Therefore, the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos), is highly recommended.[8] These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and accelerate the oxidative addition. The choice of base is also critical; it must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause decomposition of the substrate or catalyst.[8] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and compatibility.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5.5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Parameters
| Arylboronic Acid | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 80-90 |
| 3-Pyridylboronic acid | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3.5) | K₂CO₃ (3.0) | DME/H₂O | 85 | 75-85 |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[9] This reaction is instrumental in synthesizing 2-alkynyl-5-fluoroquinolines, which are valuable precursors for more complex heterocyclic systems and have applications in materials science.
Expertise & Experience: The Dual Catalyst System
The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[10] For chloroarenes, which are less reactive than their bromo or iodo counterparts, the choice of a robust palladium catalyst and ligand is crucial. The use of a mild amine base, such as triethylamine or diisopropylethylamine, is common, as it also serves as the solvent in many cases.[11] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Data Presentation: Typical Sonogashira Coupling Conditions
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 70-85 |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | None (Copper-free) | Cs₂CO₃ | Toluene | 100 | 65-80 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 75-90 |
Visualization: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
C. Heck-Mizoroki Reaction: Vinylation of the Quinoline Core
The Heck reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an alkene.[6][12] This reaction allows for the introduction of vinyl groups at the 2-position of the 5-fluoroquinoline scaffold, which can then be further elaborated.
Expertise & Experience: Regioselectivity and Reaction Conditions
A key consideration in the Heck reaction is the regioselectivity of the alkene insertion.[13] Typically, the aryl group adds to the less substituted carbon of the double bond. The reaction is often carried out at elevated temperatures, and a variety of palladium sources can be used, with palladium(II) acetate being a common choice. The choice of base and solvent can significantly influence the reaction outcome. For challenging substrates like aryl chlorides, phosphine-free catalyst systems or the use of bulky, electron-rich phosphine ligands can be beneficial.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat to 120 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Common Heck Reaction Parameters
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 60-75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2.0) | DMAc | 140 | 70-85 |
| Cyclohexene | Herrmann's catalyst (1) | None | K₂CO₃ (2.5) | NMP | 130 | 55-70 |
Visualization: The Heck Reaction Catalytic Cycle
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnc.ir [ijnc.ir]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-fluoroquinoline
Welcome to the technical support guide for the purification of 2-Chloro-5-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical building block. As a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the fluoroquinolone class of antibiotics, achieving high purity of this compound is paramount for successful downstream applications and regulatory compliance.[1][2]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring you can adapt and overcome issues encountered in your own laboratory setting.
Section 1: Foundational Knowledge & Initial Assessment
Before beginning any purification, a foundational understanding of your crude material is essential. This initial assessment will dictate your entire purification strategy.
Q1: What are the likely impurities in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route. While multiple pathways exist for related haloquinolines, common impurities often arise from:
-
Starting Materials: Unreacted precursors, such as substituted anilines or phenols.[3][4][5]
-
Reaction Byproducts: Incomplete cyclization, over-chlorination, or side reactions can lead to regioisomers or related halogenated quinolines.[6][7] For instance, processes involving cyclization can sometimes generate tar-like substances if not properly controlled.[8]
-
Solvents and Reagents: Residual solvents (e.g., toluene, DMF) or reagents (e.g., phosphorus oxychloride, thionyl chloride) used during the synthesis.[9][10]
Q2: How should I perform a preliminary purity check on my crude sample?
A quick assessment is vital to avoid wasting time on an inappropriate purification method.
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica TLC plate and elute with a solvent system of intermediate polarity, such as 3:1 Hexanes:Ethyl Acetate. This will give you a visual representation of the number of components and their relative polarities, which is critical for developing a column chromatography method.
-
Crude ¹H NMR: A proton NMR spectrum of the crude material can quickly reveal the presence of major impurities, especially residual solvents or unreacted starting materials with distinct signals. It provides a semi-quantitative estimate of the purity.
-
Solubility Test: A rough solubility test in various solvents (e.g., Hexane, Toluene, Ethanol, Acetone, Water) can help identify potential solvents for recrystallization.
Section 2: Selecting the Optimal Purification Strategy
The choice between column chromatography, recrystallization, or distillation depends on the scale of your experiment and the nature of the impurities identified in your initial assessment.
Decision Workflow for Purification Method Selection
The following diagram outlines a logical workflow for choosing the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Q3: When is column chromatography the best choice?
Column chromatography is the most versatile technique, especially when dealing with:
-
Complex Mixtures: When multiple impurities are present.
-
Similar Polarity: When impurities have polarities very close to the product (i.e., close Rf values on TLC).[11]
-
Non-Crystalline Products: If your product is an oil or fails to crystallize.
-
Small Scale: It is highly effective for purifying quantities from milligrams to several grams.
Q4: When should I opt for recrystallization?
Recrystallization is an ideal and cost-effective method for large-scale purification when:
-
The crude product is mostly pure (>85-90%).
-
Impurities have significantly different solubility profiles from the product.
-
The product is a stable, crystalline solid. Melt crystallization can also be an effective technique for similar compounds on an industrial scale.[12]
Section 3: Troubleshooting Guide: Column Chromatography
Even with careful planning, issues can arise. Here’s how to address them.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Recovery | 1. Compound is too polar: Sticking irreversibly to the silica gel. | - Add a polar modifier to your eluent (e.g., 1-2% methanol or triethylamine if your compound is basic).- Switch to a less polar stationary phase like alumina. |
| 2. Compound is unstable on silica: Degradation on the acidic silica surface. | - Neutralize the silica gel by pre-washing the column with your eluent containing 1% triethylamine.- Consider using a different stationary phase (e.g., alumina, C18). Fluoroquinolones can be sensitive to pH and light.[13][14] | |
| 3. Column ran dry: Cracks in the silica bed caused channeling, and the product eluted undetected. | - Always keep the solvent level above the top of the silica. If a crack appears, the column is compromised and must be repacked.[15] | |
| Poor Separation / Overlapping Fractions | 1. Inappropriate solvent system: Eluent is too polar (all compounds elute quickly) or not polar enough (compounds barely move). | - Re-optimize the solvent system using TLC. Aim for an Rf value of ~0.25-0.35 for your target compound. |
| 2. Column was overloaded: Too much crude material was loaded onto the column. | - As a rule of thumb, use a silica gel mass of at least 30-50 times the mass of your crude sample. | |
| 3. Sample band was too diffuse: The initial sample was dissolved in too much solvent or a solvent that was too strong. | - Dissolve the sample in the absolute minimum amount of the eluent (or a less polar solvent) before loading.[16] | |
| Streaking or Tailing of Spots/Bands | 1. Sample is too concentrated: Overloading the stationary phase at a specific point. | - Dilute the sample before loading or load less material overall. |
| 2. Compound is acidic or basic: Strong interactions with the slightly acidic silica gel. | - Add a modifier to the eluent: 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine for basic compounds. | |
| 3. Insoluble impurities: Particulates from the crude sample are clogging the top of the column. | - Pre-filter your sample solution through a small plug of cotton or celite before loading it onto the column.[17] |
Section 4: Troubleshooting Guide: Recrystallization
Q5: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.
-
Reason: The solvent is likely too good for your compound.
-
Solution 1 (Add Anti-Solvent): While the solution is hot, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution just begins to turn cloudy. Then, allow it to cool slowly.
-
Solution 2 (Lower Temperature): Re-dissolve the oil in a minimum of hot solvent. Allow it to cool much more slowly. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Solution 3 (Change Solvents): The chosen solvent system is inappropriate. Screen for a new one.
Q6: I can't find a single good solvent for recrystallization. What is the process for finding a two-solvent system?
-
Find a "good" solvent in which your compound is highly soluble when hot.
-
Find a "bad" or "anti-solvent" in which your compound is poorly soluble, even when hot.
-
The two solvents must be miscible with each other (e.g., Ethanol/Water, Toluene/Hexane).
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form.
Section 5: Stability and Handling
Q7: Is this compound stable during purification and storage?
Fluoroquinolone-type structures can exhibit instability under certain conditions.
-
Photostability: Many fluoroquinolones are susceptible to degradation upon exposure to UV light.[14] It is best practice to conduct chromatography in columns wrapped in aluminum foil and to store solutions in amber vials.
-
pH Stability: Stability can be pH-dependent. Strong acidic or basic conditions during workup or chromatography should be avoided unless necessary to remove specific impurities.
-
Thermal Stability: While distillation is a potential purification method for similar compounds like 2-chloro-5-fluoropyridine (B.P. 147 °C), prolonged exposure to high temperatures should be minimized to prevent decomposition.[18]
-
Storage: For long-term storage, keep the purified solid in a tightly sealed container at low temperatures (e.g., 4 °C) and protected from light. Studies on related compounds show that stability is substantially increased at lower temperatures.[13][19]
Detailed Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol assumes a 1g scale purification. Adjust silica and solvent volumes accordingly.
-
Preparation:
-
Select a glass column of appropriate size (e.g., 40mm diameter).
-
Place a small cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.[16]
-
Prepare a slurry of ~40g of silica gel in your chosen eluent (e.g., 5:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column. Tap the column gently to pack the silica bed and remove air bubbles.[15] Add more eluent and drain the solvent until the solvent level is just above the top of the silica.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your 1g crude sample in the minimum amount of solvent (DCM or the eluent, ~2-3 mL).
-
Carefully pipette the concentrated sample solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the solvent level is just entering the top sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions (e.g., 20 mL per test tube).
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Protocol 2: Standard Recrystallization
-
Solvent Selection:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it is insoluble, proceed to the next step.
-
Heat the test tube. If the compound dissolves when hot, it is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.
-
-
Procedure:
-
Place your crude material in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Do not add excessive solvent.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, cool the flask further in an ice bath for 20-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation method for 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 18. volochem.com [volochem.com]
- 19. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Products in 2-Chloro-5-fluoroquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 2-chloro-5-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and frequently encountered side products in a practical, question-and-answer format, grounded in established chemical principles and supported by scientific literature. Our goal is to provide you with the expertise to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity of your synthesis and the quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Gould-Jacobs reaction is sluggish, and I'm isolating a significant amount of a precursor. What is this compound, and how can I drive the reaction to completion?
Answer:
The most common cause of an incomplete Gould-Jacobs reaction is the persistence of the intermediate, diethyl 2-((4-fluorophenyl)amino)maleate. This occurs when the thermal cyclization step is not sufficiently energetic to overcome the activation barrier.
-
Identity of the Side Product: The intermediate is formed in the initial condensation between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).[1] Its presence indicates that the subsequent high-temperature intramolecular cyclization has not gone to completion.[2]
-
Causality and Troubleshooting: The Gould-Jacobs cyclization is a thermally demanding 6-electron electrocyclization that typically requires temperatures upwards of 250 °C.[3] Insufficient temperature or reaction time will result in the accumulation of the uncyclized intermediate.
-
High-Boiling Solvents: To achieve the necessary temperatures, high-boiling inert solvents such as diphenyl ether or Dowtherm A are traditionally used.[4]
-
Microwave Irradiation: A modern and highly effective alternative is the use of microwave synthesis, which can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[1][5]
-
| Parameter | Traditional Heating | Microwave Irradiation |
| Temperature | Typically ~250 °C | Can reach 300 °C |
| Reaction Time | Hours | Minutes |
| Yields | Often lower and variable | Generally higher and more reproducible |
| Side Products | Increased risk of thermal degradation | Reduced risk due to shorter reaction times |
Experimental Protocol: Driving the Gould-Jacobs Cyclization to Completion
-
Condensation: In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 130-150°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Thermal Cyclization (Conventional): Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for at least 30-60 minutes.
-
Thermal Cyclization (Microwave): Place the intermediate in a microwave-safe vessel and heat to 250-300 °C for 5-20 minutes. Optimization of time and temperature is crucial to maximize product formation and minimize degradation.[5]
-
Work-up: After cooling, the cyclized product, 5-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate and can be collected by filtration.
FAQ 2: I've successfully synthesized the quinolone core, but my final product after chlorination contains an isomeric impurity. What is this isomer and how can I avoid it?
Answer:
The presence of an isomeric impurity is a common issue when using asymmetrically substituted anilines like 4-fluoroaniline in the Gould-Jacobs reaction. The likely isomeric impurity is 2-chloro-7-fluoroquinoline .
-
Identity of the Side Product: The cyclization of the anilidomethylenemalonate intermediate can occur at either of the two ortho positions relative to the amino group of the aniline. With 4-fluoroaniline, this can lead to the formation of both the desired 5-fluoro-4-hydroxyquinoline and the undesired 7-fluoro-4-hydroxyquinoline. Subsequent chlorination will convert these into a mixture of this compound and 2-chloro-7-fluoroquinoline. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[6]
-
Causality and Troubleshooting: While the regioselectivity can be difficult to control completely, it is often influenced by the reaction conditions.
-
Solvent and Temperature: The choice of solvent and the cyclization temperature can affect the ratio of the two isomers. It is advisable to perform small-scale experiments to determine the optimal conditions for maximizing the yield of the desired 5-fluoro isomer.
-
Purification: If a mixture of isomers is formed, careful purification is necessary. Fractional crystallization or column chromatography can be employed to separate the two isomers. Developing a robust HPLC method is crucial for monitoring the purity and guiding the purification process.
-
dot
Caption: Formation of isomeric impurities in this compound synthesis.
FAQ 3: My final product is contaminated with a dichlorinated species. What is this byproduct and how can I prevent its formation?
Answer:
The most likely dichlorinated byproduct is 2,4-dichloro-5-fluoroquinoline . This arises from the over-chlorination of the intermediate 5-fluoro-4-hydroxyquinoline.
-
Identity of the Side Product: The chlorination step using reagents like phosphorus oxychloride (POCl₃) is intended to convert the 4-hydroxy group of the quinolone into a chloro group. However, the quinolone ring is susceptible to further chlorination, particularly at the 4-position, leading to the formation of 2,4-dichloro-5-fluoroquinoline.
-
Causality and Troubleshooting: The formation of this byproduct is typically a result of harsh reaction conditions or an excess of the chlorinating agent.
-
Control of Reaction Conditions: The chlorination should be carried out at the lowest effective temperature and for the minimum time necessary to achieve full conversion of the starting material. Careful monitoring by TLC or HPLC is essential.
-
Stoichiometry of Chlorinating Agent: Using a precise stoichiometry of the chlorinating agent (e.g., POCl₃) can help to minimize over-chlorination. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Alternative Chlorinating Agents: In some cases, using a milder chlorinating agent or a different chlorination protocol may be beneficial. The use of a POCl₃/PCl₅ mixture can sometimes provide better control over the reaction.[7]
-
Experimental Protocol: Selective Chlorination of 5-Fluoro-4-hydroxyquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, suspend the 5-fluoro-4-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (around 110 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography to remove any dichlorinated byproduct.
FAQ 4: I'm observing several minor impurities in my HPLC analysis that I can't identify. What are other potential side products in this synthesis?
Answer:
Besides the major side products discussed above, several other minor impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-fluoroaniline and diethyl ethoxymethylenemalonate in the initial stages, and 5-fluoro-4-hydroxyquinoline in the final product.
-
Hydrolysis of DEEM: Diethyl ethoxymethylenemalonate can hydrolyze in the presence of moisture to diethyl malonate and ethyl formate.
-
Phosphorylated Intermediates: During chlorination with POCl₃, (O)- and (N)-phosphorylated intermediates can form.[2][8] If the reaction is not driven to completion, these may persist as impurities.
-
Polymeric/Tarry Byproducts: The high temperatures used in the Gould-Jacobs reaction can lead to the formation of dark, insoluble polymeric materials, which can complicate purification.[6]
Troubleshooting Minor Impurities:
-
Purity of Starting Materials: Ensure the purity of 4-fluoroaniline and diethyl ethoxymethylenemalonate before starting the synthesis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, particularly in the chlorination step, to prevent hydrolysis.
-
Thorough Purification: Employ robust purification methods such as column chromatography and recrystallization. HPLC analysis is crucial for monitoring the removal of these impurities.
Analytical Troubleshooting Guide
Issue: Co-elution of Isomers in HPLC
-
Possible Cause: The HPLC method lacks the selectivity to resolve the 5-fluoro and 7-fluoro isomers.
-
Troubleshooting:
-
Column Selection: Use a high-resolution stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic isomers compared to standard C18 columns.
-
Mobile Phase Optimization: Adjust the mobile phase composition. Varying the organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact the resolution of isomers.[9]
-
Gradient Elution: Employ a shallow gradient to improve the separation of closely eluting peaks.
-
Chiral Chromatography: For enantiomeric impurities, specialized chiral columns are necessary.[10]
-
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Visualizing the Synthetic Pathway and Side Reactions
dot
Caption: Synthetic pathway of this compound and formation of common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ablelab.eu [ablelab.eu]
- 6. idus.us.es [idus.us.es]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-fluoroquinoline
Introduction
Welcome to the technical support center for 2-Chloro-5-fluoroquinoline. This critical heterocyclic building block is integral to the development of novel pharmaceuticals, particularly in the synthesis of kinase inhibitors and other advanced therapeutic agents. Its successful synthesis, however, requires careful control of reaction parameters to ensure high yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions encountered in the field. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results. The primary synthesis route addressed is the chlorination of 2-hydroxy-5-fluoroquinoline (its tautomeric form, 5-fluoroquinolin-2(1H)-one) using phosphorus oxychloride (POCl₃), a robust and widely adopted method.
Part 1: Core Synthesis Strategy & Baseline Protocol
The conversion of a 2-hydroxyquinoline to a 2-chloroquinoline is a cornerstone transformation. The mechanism hinges on converting the hydroxyl group—a poor leaving group—into a phosphate ester, which is an excellent leaving group, facilitating nucleophilic substitution by a chloride ion.[1][2] Phosphorus oxychloride (POCl₃) serves as both the chlorinating and dehydrating agent.
Baseline Experimental Protocol: Chlorination of 2-Hydroxy-5-fluoroquinoline
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 2-hydroxy-5-fluoroquinoline (1.0 eq).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask under a nitrogen atmosphere. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Quenching): After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization & Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.[3] The product should precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low or has failed completely. What are the potential causes?
Answer: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Causality 1: Inactive Vilsmeier-type Intermediate. The reaction's success relies on the in-situ formation of a reactive intermediate from the hydroxyquinoline and POCl₃.[2][4] Moisture is the primary culprit for failure. POCl₃ reacts violently with water to form phosphoric acid and HCl, consuming the reagent and preventing the necessary phosphorylation of your substrate.
-
Action: Ensure your 2-hydroxy-5-fluoroquinoline starting material is completely dry. Use a fresh, unopened bottle of POCl₃ or one that has been stored under anhydrous conditions. All glassware must be flame- or oven-dried before use.
-
-
Causality 2: Insufficient Reagent. The reaction often requires a significant excess of POCl₃ to act as both the reagent and the solvent. Using too little can result in an incomplete reaction.
-
Action: Use at least a 5-fold molar excess of POCl₃ relative to the substrate. For difficult reactions, increasing this to a 10-fold excess can improve yields.
-
-
Causality 3: Inadequate Temperature or Time. The conversion requires sufficient thermal energy to overcome the activation barrier.
-
Action: Ensure the reaction mixture reaches and maintains reflux (105-110 °C). Monitor the reaction with TLC; if the starting material is still present after the standard reaction time, extend the reflux period.
-
Question 2: The reaction mixture turned into a dark, intractable tar. What went wrong?
Answer: Tar formation is indicative of decomposition, usually caused by excessive heat or prolonged reaction times.
-
Causality: While high temperatures are necessary, exceeding the reflux temperature of POCl₃ or heating for an excessive duration can lead to the degradation of the electron-rich quinoline ring system.[5]
-
Action 1: Precise Temperature Control. Use an oil bath with a thermometer and a temperature controller to maintain a steady reflux. Avoid aggressive, localized heating with a heating mantle.
-
Action 2: Diligent Monitoring. Begin monitoring the reaction by TLC after one hour and check every 30-60 minutes thereafter. Do not let the reaction run significantly longer than needed for full consumption of the starting material.
-
Question 3: During the work-up, no solid precipitated after pouring the mixture onto ice and neutralizing. What should I do?
Answer: This issue arises from the basic nature of the quinoline product.
-
Causality: The nitrogen atom on the quinoline ring is basic and will be protonated in the highly acidic conditions of the quench, forming a quinolinium salt.[3] This salt is often soluble in water, preventing precipitation.
-
Action 1: Ensure Complete Neutralization. Your product may still be in its salt form. Continue to add base (NaHCO₃ or NaOH) cautiously until the pH is confirmed to be neutral or slightly basic (pH 7-8) with pH paper. Vigorous stirring is essential during this process.
-
Action 2: Organic Extraction. If the product does not precipitate even after basification (it may be oily or have some water solubility), extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to recover your product.
-
Question 4: My final product is impure, even after purification. What are the common side products?
Answer: Impurities often consist of unreacted starting material or reaction intermediates.
-
Causality 1: Incomplete Reaction. The most common impurity is the starting 2-hydroxy-5-fluoroquinoline.
-
Action: This can be addressed by optimizing the reaction as described in Question 1 (increasing time, temperature, or POCl₃ excess). Purification via column chromatography with a gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) can effectively separate the more polar starting material from the less polar product.
-
-
Causality 2: Stable Intermediates. The reaction proceeds through phosphorylated intermediates. If the second step (nucleophilic attack by chloride) is slow or incomplete, these intermediates can persist.[2][6]
-
Action: Ensure the reaction is heated sufficiently (70-90 °C is the typical range for the turnover of these intermediates to the final product) to drive the conversion to completion.[2]
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of chlorination with POCl₃? A: The reaction occurs in two main stages. First, the oxygen of the 2-hydroxyquinoline (in its keto-tautomer form) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms an O-phosphorylated intermediate, which is a much better leaving group than the initial hydroxyl group. In the second stage, a chloride ion (from POCl₃) acts as a nucleophile and attacks the C2 position, displacing the phosphate group to yield the 2-chloroquinoline product.[1][2]
View DOT script for Mechanism Diagram
Caption: Mechanism of POCl₃-mediated chlorination.
Q: Are there alternative chlorinating agents I can use? A: While POCl₃ is the most common and effective reagent for this specific transformation, other agents exist. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be used and is considered a more potent chlorinating system, which may be useful for particularly unreactive substrates.[7] Thionyl chloride (SOCl₂) is generally not effective for converting hydroxyquinolines to their chloro derivatives.
Q: How do I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method.
-
System: Use silica gel plates.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The starting material (2-hydroxy-5-fluoroquinoline) is typically more polar and will have a lower Rf value than the this compound product. The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Q: What are the most critical safety precautions for this reaction? A: The primary hazard is Phosphorus Oxychloride (POCl₃) .
-
Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract.
-
Reactivity with Water: It reacts violently with water, releasing toxic HCl gas and heat.
-
Handling: ALWAYS handle POCl₃ in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.
-
Quenching: The work-up step of adding the reaction mixture to ice is highly exothermic and releases HCl. This must be done slowly, behind a blast shield if possible, and with vigorous stirring to dissipate heat. Ensure the quenching vessel is large enough to accommodate potential splashing.
Part 4: Data Summary & Analytical Methods
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 2-Hydroxy-5-fluoroquinoline | Must be thoroughly dried before use. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Use fresh, anhydrous reagent. |
| Stoichiometry | 1 : 5-10 (Substrate : POCl₃) | Excess POCl₃ acts as both reagent and solvent. |
| Temperature | 105-110 °C (Reflux) | Essential for driving the reaction to completion. |
| Reaction Time | 2-4 hours (TLC Monitored) | Avoid prolonged heating to prevent decomposition.[5] |
| Work-up Quench | Crushed Ice (Slow Addition) | Highly exothermic; perform with extreme caution. |
| Work-up pH | 7-8 (Using NaHCO₃ or NaOH) | Crucial for precipitating the free base product.[3] |
Analytical Characterization
Once synthesized, the identity and purity of this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or phosphoric acid) is typically used.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure, while ¹⁹F NMR is useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
View DOT script for Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Chloro-5-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-5-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. We will explore its degradation pathways under various stress conditions, offering practical advice in a question-and-answer format to address specific issues you may encounter.
Overview of this compound Stability
This compound is a halogenated quinoline derivative. Like many compounds in this class, its stability is a critical factor in experimental design, storage, and analytical method development. Understanding its degradation profile is essential for ensuring the integrity of research data and for identifying potential impurities or degradants in pharmaceutical preparations. Forced degradation studies, also known as stress testing, are crucial for elucidating these pathways.[1][2] These studies involve subjecting the compound to conditions more severe than its intended storage to accelerate degradation.[1]
The primary degradation pathways for compounds of this nature typically involve hydrolysis, oxidation, and photolysis. Each of these pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][3]
Hydrolytic Degradation Pathway
Hydrolysis is a common degradation pathway for halogenated heterocycles, often involving the displacement of a halide by a hydroxyl group. For this compound, the chlorine atom at the 2-position is susceptible to nucleophilic substitution.
Frequently Asked Questions (FAQs): Hydrolysis
Q1: What is the expected primary product of hydrolytic degradation for this compound?
A1: The most probable degradation product is 5-fluoro-2-quinolinone, formed by the hydrolysis of the C-Cl bond at the 2-position. This transformation from a 2-chloroquinoline to a quinolone is a well-documented reaction pathway.[4] The fluorine atom at the 5-position is generally more stable and less likely to be displaced under typical hydrolytic conditions.
Q2: How do pH and temperature affect the rate of hydrolysis?
A2: The rate of hydrolysis is highly dependent on both pH and temperature.[1]
-
pH: Hydrolysis can be catalyzed by both acid and base. Generally, halogenated quinolines exhibit greater stability at neutral pH. Under acidic conditions, protonation of the ring nitrogen can activate the C-Cl bond towards nucleophilic attack. In basic conditions, direct hydroxide attack on the carbon atom is the primary mechanism. It is essential to evaluate a wide pH range (e.g., pH 1 to 13) during forced degradation studies.[1]
-
Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of hydrolysis. Arrhenius kinetics can be used to model this relationship and predict stability at different temperatures.
Troubleshooting Guide: Hydrolytic Degradation Experiments
Q3: My hydrolysis experiment shows very slow or no degradation. What could be the issue?
A3:
-
Insufficient Stress: The conditions may not be harsh enough. Consider increasing the temperature (e.g., to 70-80°C) or using more extreme pH values (e.g., 0.1 M HCl, 0.1 M NaOH).[5] Ensure the compound has adequate solubility in the chosen medium, as poor solubility can limit the reaction rate.
-
Incorrect Analytical Method: Your analytical method (e.g., HPLC) may not be able to resolve the parent compound from the degradant, or the degradant may not be detectable under the chosen conditions (e.g., wavelength). Verify method specificity.
-
Compound Stability: this compound might be inherently stable under the tested conditions. Forced degradation aims to achieve 5-20% degradation to ensure the method is stability-indicating.[5] If no degradation occurs, document the compound's stability under those conditions.
Q4: I am observing multiple unexpected peaks in my chromatogram after a basic hydrolysis experiment. What are they?
A4:
-
Secondary Degradation: The primary degradant, 5-fluoro-2-quinolinone, might be undergoing further degradation under harsh basic conditions. This could involve ring-opening or other rearrangements.
-
Reaction with Buffer Components: If you are using a buffer, ensure it is stable and does not react with the analyte or its degradants at elevated temperatures.
-
Contamination: Ensure the baseline of your control sample (without the active compound) is clean. Contamination can arise from solvents, glassware, or the HPLC system itself.[6]
Workflow for Hydrolytic Degradation Study
Caption: Experimental workflow for a forced hydrolysis study.
Oxidative Degradation Pathway
Oxidative degradation involves the reaction of the molecule with an oxidizing agent. The quinoline ring system has several sites susceptible to oxidation.
Frequently Asked Questions (FAQs): Oxidation
Q5: What are common oxidizing agents used in forced degradation studies, and what are the likely products for this compound?
A5: A common agent is hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[1] The reaction can be initiated by heat or UV light. For quinoline structures, oxidation often targets the nitrogen atom or electron-rich positions on the rings. Potential products include:
-
N-oxides: Oxidation of the heterocyclic nitrogen atom is a common pathway.
-
Hydroxylated derivatives: Introduction of hydroxyl groups onto the carbocyclic or heterocyclic ring.
-
Ring Cleavage Products: Under harsh oxidative conditions, cleavage of the quinoline ring system can occur.[7][8]
Troubleshooting Guide: Oxidative Degradation Experiments
Q6: My oxidative degradation is too rapid and goes to completion almost instantly. How can I control it?
A6:
-
Reduce Stressor Concentration: Lower the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂).
-
Lower the Temperature: Perform the experiment at room temperature or even in an ice bath instead of heating.
-
Shorter Time Points: Analyze samples at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation.
Q7: I am not seeing any degradation with hydrogen peroxide. What should I try?
A7:
-
Initiate the Reaction: Some oxidations with H₂O₂ require an initiator. Gentle heating (e.g., 40-50°C) or exposure to UV light can help generate hydroxyl radicals.
-
Use a Different Oxidant: If H₂O₂ is ineffective, consider a different type of oxidant. However, be aware that harsher oxidants like peroxymonosulfate (PMS) or Fenton's reagent might produce complex and less relevant degradation profiles.[8][9]
-
Check for Stabilizers: Ensure your solvent or the compound itself does not contain stabilizers or antioxidants that could be quenching the reaction.
Photolytic Degradation Pathway
Photodegradation occurs when a molecule absorbs light energy, leading to chemical changes. Quinolones are known to be susceptible to photolytic degradation.[5][10]
Frequently Asked Questions (FAQs): Photolysis
Q8: What conditions are required for a photostability study?
A8: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the sample (in both solid and solution states) to a controlled light source that provides both visible and ultraviolet output. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. A dark control sample, protected from light, must be run in parallel.
Q9: What are the expected photodegradation products?
A9: Photodegradation of fluoroquinolones can be complex.[10] Potential pathways include:
-
Defluorination/Dechlorination: Cleavage of the carbon-halogen bond is a common photochemical reaction.
-
Hydroxylation: Replacement of a halogen with a hydroxyl group.
-
Decarboxylation and Ring Modification: If the parent structure contained a carboxylic acid (which this compound does not, but is common in fluoroquinolone antibiotics), this group could be lost.[10] The quinoline ring itself can also undergo rearrangement or cleavage.
Troubleshooting Guide: Photolytic Degradation Experiments
Q10: My photodegradation results are inconsistent between experiments. Why?
A10:
-
Sample Positioning: Ensure the sample is placed at the same distance and orientation relative to the light source in the photostability chamber for every run. Light intensity can vary significantly within the chamber.
-
Container Material: The material of your sample container (e.g., quartz vs. borosilicate glass vs. plastic) will affect the wavelengths of light reaching the sample. Use consistent, appropriate containers (quartz is often preferred for maximum exposure).
-
Solvent Effects: The solvent can significantly influence photodegradation pathways by acting as a photosensitizer or quencher. Ensure you use the same high-purity, degassed solvent for each experiment.
Q11: My dark control sample shows significant degradation. What does this mean?
A11: This indicates that the degradation is not solely due to light. The most likely cause is thermal degradation, as photostability chambers can generate heat. It is crucial to monitor the temperature inside the chamber and ensure it is controlled. If the degradation in the dark control is significant, it must be reported, and the net effect of light is the difference between the light-exposed sample and the dark control.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Parameter | Temperature | Duration | Potential Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 72 hours | 5-Fluoro-2-quinolinone |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 2 - 72 hours | 5-Fluoro-2-quinolinone, potential ring-opened products |
| Oxidation | 3 - 30% H₂O₂ | Room Temp - 60 °C | 1 - 24 hours | N-oxides, hydroxylated quinolines |
| Thermal | Dry Heat | 80 - 105 °C | 24 - 72 hours | Varies, often limited degradation |
| Photolysis | ICH Q1B Light Source | Controlled Ambient | Per ICH guidelines | Dehalogenated products, hydroxylated products |
General Degradation Pathways Diagram
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. galbraith.com [galbraith.com]
- 4. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resource.aminer.org [resource.aminer.org]
- 8. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility Challenges of 2-Chloro-5-fluoroquinoline in Reactions
Welcome to the technical support center for 2-Chloro-5-fluoroquinoline. As a key building block in pharmaceutical and materials science research, its utility is sometimes challenged by its limited solubility in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols to overcome these solubility hurdles, ensuring efficient and successful reactions.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is the first step in managing its behavior in solution. The presence of a halogenated, heterocyclic aromatic system results in a molecule that is largely nonpolar and crystalline, often leading to low solubility in many solvents, a characteristic colloquially known as being "brick dust."
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFN | PubChem |
| Molecular Weight | 181.60 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline solid | Internal Observation |
| Melting Point | ~65-69 °C (Varies with purity) | Supplier Data |
| LogP (Predicted) | ~2.5 - 3.0 | Chemicalize, ACD/Labs |
| General Solubility | Poor in water and nonpolar aliphatic solvents; moderate to good in some polar aprotic solvents, especially upon heating. | Inferred from structure & experience |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a common issue?
A1: this compound is a substituted quinoline, a class of compounds widely used as scaffolds in drug discovery.[1] Its rigid, planar structure and crystalline nature mean that significant energy is required to break its crystal lattice, a prerequisite for dissolution. The molecule's relatively nonpolar character, despite the nitrogen and halogen atoms, limits its favorable interactions with many common protic solvents, leading to poor solubility and potentially incomplete or slow reactions.[2]
Q2: In which common organic solvents is this compound likely to be soluble or insoluble?
A2: Based on the "like dissolves like" principle, solubility will be highest in solvents that can interact favorably with the aromatic system.
-
Generally Soluble (especially with heat): Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dioxane, and Tetrahydrofuran (THF). Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also be effective.
-
Slightly Soluble to Insoluble: Polar protic solvents like Methanol, Ethanol, and Isopropanol. The hydrogen-bonding network of these solvents does not effectively solvate the quinoline derivative.
-
Generally Insoluble: Nonpolar solvents such as Hexanes, Heptane, and Toluene. Water solubility is extremely low.[3]
Q3: What are the primary strategies to overcome the poor solubility of this compound in a reaction?
A3: The main approaches involve increasing the solvating power of the reaction medium or using external energy. The core strategies are:
-
Solvent Selection & Co-solvents: Choosing a more appropriate solvent or using a mixture of solvents to fine-tune polarity.[4]
-
Heating: Increasing the reaction temperature to provide the energy needed to dissolve the solute.[4]
-
High-Boiling Point Solvents: Using solvents that allow for significantly higher reaction temperatures.
-
Sonication: Applying ultrasonic waves to break up solid aggregates and enhance dissolution at the solid-liquid interface.[5]
Q4: How do the chloro and fluoro substituents impact the molecule's solubility?
A4: The chloro and fluoro groups are electron-withdrawing and increase the molecule's lipophilicity.[6] While they can participate in weak dipole-dipole interactions, their primary effect is to contribute to the molecule's nonpolar character, generally decreasing its solubility in polar protic solvents like water and alcohols compared to the unsubstituted quinoline parent.
Troubleshooting Guide: From "Brick Dust" to Solution
This section provides detailed, step-by-step protocols to address specific solubility-related issues you may encounter during your experiments.
Issue 1: Reagent Fails to Dissolve in the Chosen Solvent at Room Temperature
Causality: The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid this compound at ambient temperature.
Solution A: Systematic Solvent Screening
The most direct approach is to identify a more suitable solvent system.
Protocol: Small-Scale Solubility Test
-
Preparation: Add a small, consistent amount (e.g., 5-10 mg) of this compound to several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (see table below for suggestions).
-
Observation: Vigorously vortex each vial for 1-2 minutes and observe. Note if the solid dissolves completely, partially, or not at all.
-
Heating Test: Gently heat the vials that showed partial or no solubility to the solvent's boiling point (or a maximum of 100°C). Observe if dissolution occurs.
-
Selection: Choose the solvent that provides complete dissolution at the lowest possible temperature and is compatible with your reaction chemistry.
Table of Recommended Screening Solvents:
| Solvent Class | Examples | Rationale |
|---|---|---|
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High dielectric constant helps solvate the polarizable aromatic system. |
| Ethers | THF, 1,4-Dioxane, CPME | Moderate polarity, good for many organometallic and substitution reactions. |
| Chlorinated | DCM, Chloroform, 1,2-DCE | Good at dissolving nonpolar to moderately polar organic compounds. |
| Aromatic | Toluene, Xylenes | Can engage in π-stacking interactions with the quinoline ring system. |
Solution B: Employing a Co-solvent System
If a single solvent fails to dissolve all reaction components, a co-solvent system can be highly effective.
Protocol: Co-solvent Optimization
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a "strong" solvent in which it is highly soluble (e.g., DMF or THF).
-
Titration: Slowly add the primary "reaction" solvent (e.g., a less polar solvent like Toluene) to the mixture until you observe the first sign of persistent cloudiness or precipitation. This indicates the saturation point.
-
Optimization: Prepare the final reaction mixture by either adding slightly more of the strong solvent to the saturated mixture or by pre-mixing the two solvents in a ratio just below the saturation point (e.g., 1:10 DMF:Toluene).
Issue 2: Reaction is Sluggish or Stalls, Even with Some Undissolved Solid Present
Causality: The reaction rate is limited by the low concentration of the dissolved this compound. According to Le Châtelier's principle, as the dissolved reactant is consumed, more solid should dissolve to maintain equilibrium. However, if this dissolution process is slow, it becomes the rate-limiting step of the entire reaction.
Solution A: Increase Reaction Temperature with High-Boiling Solvents
Elevating the temperature provides more thermal energy to accelerate both dissolution and the chemical reaction itself.
Protocol: High-Temperature Reaction Setup
-
Solvent Choice: Select a high-boiling point solvent that is inert to your reaction conditions (e.g., NMP, Sulfolane, Xylenes).
-
Setup: Assemble the reaction in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Heating: Place the flask in a heating mantle or oil bath set to the desired temperature. Ensure vigorous stirring to maximize contact between the solid and the solvent.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC). Crucially, also monitor for any signs of degradation (e.g., color change, formation of new spots on TLC), as higher temperatures can induce side reactions.
Solution B: Mechanical Agitation via Sonication
Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates localized energy, which can break apart solid agglomerates and significantly enhance mass transfer at the solid-liquid interface.
Protocol: Sonication-Assisted Reaction
-
Setup: Place the reaction flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the reaction mixture level within the flask.
-
Operation: Turn on the sonicator. Many reactions can be run at room temperature with sonication, but the bath can also be heated if necessary.
-
Stirring: Continue to stir the reaction magnetically during sonication to ensure bulk mixing.
-
Monitoring: Periodically pause sonication to safely take aliquots for reaction monitoring.
Issue 3: Product Precipitates from the Reaction Mixture, Potentially Halting the Reaction
Causality: The newly formed product is less soluble in the reaction solvent than the this compound starting material. This can coat the surface of the undissolved starting material, preventing further reaction.
Solution: Slow Addition of Reagents
By adding the other reactant slowly, you can keep the instantaneous concentration of the insoluble product below its saturation point, allowing the reaction to proceed to completion.
Protocol: Syringe Pump Addition
-
Setup: Suspend the this compound in the chosen solvent in the reaction flask.
-
Reagent Solution: Dissolve the second reactant in the same reaction solvent in a separate flask or syringe.
-
Slow Addition: Using a syringe pump, add the solution of the second reactant to the suspension of this compound over a prolonged period (e.g., 2-8 hours).
-
Temperature Control: Maintain the reaction at a temperature where the product has at least some minimal solubility to prevent immediate and complete precipitation.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for addressing solubility issues.
Caption: Workflow for systematic solvent selection.
Caption: Decision tree for troubleshooting stalled reactions.
References
preventing byproduct formation in 2-Chloro-5-fluoroquinoline reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-5-fluoroquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for scientists and researchers encountering challenges in their synthetic routes. As a key intermediate in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibiotics, understanding and controlling the reactivity of this compound is paramount to achieving high yields and purity. This document provides actionable, scientifically-grounded advice to mitigate common byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
The most prevalent side reactions primarily involve nucleophilic aromatic substitution (SNAr) at the C2 position. The key undesired reactions include hydrolysis to 5-fluoroquinolin-2(1H)-one, and in the case of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the formation of hydrodehalogenation products or impurities from incomplete reaction.
Q2: Why is the 2-chloro group so susceptible to substitution?
The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atom within the heterocyclic ring system. This polarization of the C-Cl bond makes the carbon atom highly electrophilic and prone to attack by nucleophiles.
Q3: Can the fluorine atom at the 5-position be displaced?
Under typical nucleophilic aromatic substitution conditions, the C-Cl bond is significantly more labile than the C-F bond. For palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl >> F. Therefore, selective reaction at the C2-chloro position is readily achievable, and displacement of the C5-fluorine is not a common side reaction under these conditions.
Q4: How can I monitor the progress of my reaction and detect byproducts?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and identifying impurities.[1][2][3] When coupled with UV, fluorescence, or mass spectrometry detectors, HPLC allows for the sensitive detection and quantification of starting material, desired product, and any potential byproducts.[1] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring of the reaction's progress.
Troubleshooting Guides
Issue 1: Formation of 5-Fluoroquinolin-2(1H)-one via Hydrolysis
Symptom: You observe a significant amount of a byproduct with a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group. This is particularly common in reactions with nucleophiles under basic conditions.
Causality: The 2-chloro group on the quinoline ring is susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of the corresponding quinolone.[4] This can occur if the reaction is not scrupulously dried, or if the base used is not strong enough to fully deprotonate the nucleophile, leading to competitive attack by hydroxide ions present in the reaction mixture.
Troubleshooting & Optimization:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials and reagents are dry.
-
Choice of Base: Employ a strong, non-nucleophilic base to ensure complete deprotonation of your nucleophile. For amine nucleophiles, consider bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Avoid weaker bases or aqueous basic solutions if hydrolysis is a concern.
-
Temperature Control: In some cases, lower reaction temperatures can disfavor the hydrolysis side reaction.
Issue 2: Incomplete Conversion and Byproduct Formation in Buchwald-Hartwig Amination
Symptom: Your Buchwald-Hartwig amination of this compound with a primary or secondary amine results in a low yield of the desired 2-amino-5-fluoroquinoline product, with significant amounts of starting material remaining and/or the formation of hydrodehalogenation byproduct (5-fluoroquinoline).
Causality: The Buchwald-Hartwig amination is a complex catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[5] Inefficient catalysis at any stage can lead to incomplete reaction or side reactions. The choice of palladium precursor, ligand, base, and reaction conditions are all critical for a successful transformation. A common side reaction is β-hydride elimination from the palladium-amide intermediate, which can lead to the hydrodehalogenated arene and an imine.
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos or Xantphos are often effective.[4]
-
Catalyst System Optimization: The combination of the palladium source and ligand can significantly impact the reaction outcome. It is advisable to screen a few different catalyst systems.
-
Base and Solvent Effects: The choice of base and solvent are interdependent. Strong, non-nucleophilic bases like NaOtBu or Cs2CO3 are commonly used. Aprotic solvents such as toluene or dioxane are typical.
-
Temperature and Concentration: These parameters should be carefully optimized. Microwave-assisted heating can sometimes significantly reduce reaction times and improve yields.[5]
Experimental Protocol: Optimization of Buchwald-Hartwig Amination
This protocol provides a starting point for optimizing the amination of this compound.
-
Reactant Preparation: In a glovebox, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel.
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 equiv.) and anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.4 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Ligand and Temperature Effects on Yield
| Ligand | Temperature (°C) | Catalyst Loading (mol%) | Base (equiv.) | Concentration (M) | Predicted Yield (%)[4] |
| XPhos | 80 | 1-5 | 1.2-2.0 | 0.4 | >90 |
| Xantphos | 100 | 1-5 | 1.2-2.0 | 0.1-0.4 | 70-80 |
Note: This data is illustrative and based on general optimization principles for Buchwald-Hartwig reactions. Actual yields will vary depending on the specific amine nucleophile used.
Issue 3: Poor Regioselectivity in Reactions with Ambident Nucleophiles
Symptom: When using a nucleophile with multiple reactive sites (e.g., an amino alcohol), you observe a mixture of products resulting from attack at different nucleophilic centers.
Causality: The high reactivity of the C2 position of this compound can lead to a lack of selectivity when reacting with nucleophiles possessing more than one reactive site. The reaction outcome will be dependent on the relative nucleophilicity of the different functional groups under the chosen reaction conditions.
Troubleshooting & Optimization:
-
Protecting Groups: A common strategy is to temporarily protect the more reactive functional group on the nucleophile. For example, in an amino alcohol, the more nucleophilic amine can be protected as a carbamate (e.g., Boc) or an amide, directing the reaction to the alcohol. The protecting group can then be removed in a subsequent step.
-
Reaction Condition Tuning: The regioselectivity can sometimes be influenced by the reaction conditions. For instance, the choice of base can modulate the nucleophilicity of different functional groups. A thorough screening of bases, solvents, and temperatures is recommended.
Visualization of Key Processes
Reaction Pathway: Desired Amination vs. Hydrolysis Byproduct
Caption: Competing reaction pathways for this compound.
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Systematic approach to optimizing Buchwalg-Hartwig amination.
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Chloro-5-fluoroquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoroquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to the pilot plant. As a key intermediate in the development of pharmaceuticals, including fluoroquinolone antibiotics, robust and scalable synthesis is paramount.[1][2][3]
This document moves beyond a simple recitation of steps to provide in-depth, experience-based insights into the challenges and critical decision points of scale-up. We will address common issues in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure a safe, efficient, and reproducible process.
I. Synthesis Overview: The Vilsmeier-Haack Approach
A common and effective method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction.[4] This one-pot cyclization and chlorination reaction utilizes an N-arylacetamide as the starting material and a reagent formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]
For the synthesis of this compound, a logical starting material is N-(4-fluorophenyl)acetamide, which can be readily prepared from 4-fluoroaniline. The Vilsmeier-Haack reaction then proceeds to form the quinoline ring system.
II. Frequently Asked Questions (FAQs) - Laboratory Scale
This section covers foundational questions for establishing a reliable bench-scale process before considering scale-up.
Q: What are the critical process parameters (CPPs) to monitor during the lab-scale Vilsmeier-Haack reaction?
A: At the lab scale, meticulous control over several parameters is crucial for ensuring high yield and purity. These include:
-
Stoichiometry: The molar ratio of POCl₃ to the N-arylacetamide and DMF is critical. An excess of the Vilsmeier reagent is typically used, but large excesses can lead to more impurities and a more hazardous quench.
-
Temperature Control: The formation of the Vilsmeier reagent (the chloroiminium ion from DMF and POCl₃) is exothermic.[8] It is essential to pre-cool the DMF solution and add the POCl₃ dropwise while maintaining a low temperature (typically 0-10 °C) to prevent degradation of the reagent and control the reaction rate.
-
Reagent Addition Rate: Slow, controlled addition of POCl₃ is mandatory. This prevents temperature spikes that can lead to side reactions and potential runaway conditions.[9]
-
Reaction Time & Temperature: After the initial Vilsmeier reagent formation, the reaction mixture is typically heated to drive the cyclization. The optimal temperature and time must be determined empirically, often in the range of 70-90°C. Overheating or prolonged reaction times can lead to the formation of colored impurities.
-
Moisture Control: All reagents and glassware must be scrupulously dry. POCl₃ reacts violently with water, and moisture will quench the Vilsmeier reagent, reducing yield. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Q: What are the primary safety concerns with the reagents used in this synthesis?
A: The reagents for this synthesis present significant hazards that must be properly managed.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It can cause severe burns upon contact with skin, eyes, and the respiratory tract.[10] Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. It also has a high boiling point, which can complicate its removal.[11]
-
Reaction Quench: The process of quenching the reaction mixture (typically by adding it to ice water or a basic solution) is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring and adequate cooling in a fume hood.
Q: What analytical methods are suitable for reaction monitoring and final product analysis?
A: A combination of chromatographic and spectroscopic methods is recommended.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material (N-(4-fluorophenyl)acetamide).
-
Final Product Analysis:
-
HPLC: This is the preferred method for determining the purity of the final product and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) and UV detection is typically effective.[12][13]
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying volatile impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with LC or GC (LC-MS, GC-MS).
-
III. Troubleshooting Guide: From Lab to Pilot Plant
Scaling up a chemical synthesis is rarely a linear process. New challenges related to heat and mass transfer, equipment limitations, and cycle time invariably arise. This section addresses the most common problems encountered when scaling the this compound synthesis.
Q: My reaction yield dropped from 85% in a 1L flask to 60% in a 100L reactor. What are the likely causes?
A: A significant drop in yield upon scale-up is a classic problem, often rooted in physical and engineering principles rather than a change in the underlying chemistry.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. A 100L reactor has far less surface area per unit volume to dissipate heat compared to a 1L flask. The highly exothermic formation of the Vilsmeier reagent and the subsequent reaction can create localized "hot spots" within the reactor, even if the external jacket temperature reads correctly.[9] These hot spots can lead to thermal degradation of the reactants, reagent, or product, directly causing a drop in yield.
-
Poor Mixing (Mass Transfer): In a large vessel, achieving homogenous mixing is more challenging. If the agitation is insufficient, the dense POCl₃ can sink to the bottom of the reactor upon addition, leading to poor reagent distribution, localized high concentrations, and an increase in side reactions. This can also result in incomplete conversion of the starting material.
-
Extended Addition Times: To manage the exotherm, reagent addition times are necessarily longer at the pilot scale. This increased exposure of the starting materials and intermediates to the reaction conditions can sometimes promote slow-forming side products that were negligible at the lab scale.
Q: I'm seeing new impurities in my pilot-plant batches. How do I identify and control them?
A: The appearance of new impurities is often linked to the thermal and mixing issues described above.
-
Potential Side Reactions:
-
Dimerization/Polymerization: Localized overheating can promote the formation of colored, high-molecular-weight byproducts.
-
Incomplete Cyclization: If the reaction temperature is not homogenous or the reaction time is insufficient due to poor mixing, you may see intermediates from incomplete cyclization.
-
Regioisomers: While less common for this specific substrate, inadequate temperature control can sometimes affect the regioselectivity of the cyclization.
-
-
Identification and Control Strategy:
-
Characterize: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using LC-MS and NMR.
-
Hypothesize Formation: Based on the structure, determine the likely mechanism of its formation (e.g., is it related to overheating, excess reagent, or ingress of water?).
-
Optimize Parameters: If the impurity is temperature-related, improve cooling efficiency or slow the addition rate of POCl₃. If it relates to poor mixing, evaluate and optimize the reactor's agitation system (e.g., impeller type, speed, baffle configuration).
-
Q: The reaction temperature is difficult to control in the pilot reactor, and I'm concerned about a runaway reaction. What are the best practices for thermal management?
A: This is the most critical safety and process control aspect of this scale-up. The Vilsmeier-Haack reaction is known to pose thermal hazards due to the instability of the intermediate and the high exothermicity.[8][9][11] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[9]
-
Calorimetric Studies: Before attempting a pilot-scale run, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on the lab scale. This will quantify the heat of reaction and help determine the maximum safe addition rate for the pilot-scale equipment.
-
Semi-Batch Operation: Never mix all reagents at once (batch mode). The safest approach is a semi-batch process where the POCl₃ is added slowly and controllably to the solution of the acetanilide in DMF. This allows the reactor's cooling system to remove the heat as it is generated.
-
Ensure Adequate Cooling Capacity: Verify that the pilot plant reactor's cooling system is capable of handling the calculated heat flow from the reaction. The addition rate must be limited by the cooling capacity.
-
Use a Co-Solvent: In some cases, using an inert, high-boiling co-solvent (e.g., toluene, dichlorobenzene) can help moderate the reaction by increasing the thermal mass of the batch and reducing viscosity, which improves heat transfer.
-
Emergency Planning: Have a clear plan for an emergency shutdown. This may involve having a quench solution ready for rapid addition in case of a cooling failure.
Q: What type of reactor material is suitable for this synthesis?
A: The choice of reactor is critical due to the highly corrosive nature of the reagents.
-
Recommended Materials: Glass-lined steel (GLS) reactors are the most common and suitable choice. They offer excellent chemical resistance to the acidic conditions and POCl₃. Hastelloy C-276 is another excellent, albeit more expensive, option.
-
Materials to Avoid: Stainless steel (e.g., 316L) is not recommended as it will be corroded by the wet HCl and POCl₃, leading to product contamination with metal ions and potential equipment failure.
IV. Process Parameters and Pilot-Scale Protocol
This section provides a comparative table of process parameters and a generalized protocol for pilot-scale synthesis.
Table 1: Comparison of Lab vs. Pilot Plant Process Parameters
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Rationale for Change |
| Batch Size | 50 g | 5 kg | 100x scale-up factor. |
| Reactor | Round-bottom flask with magnetic stirring | Glass-lined steel reactor with overhead mechanical stirrer and baffles | Mechanical stirring and baffles are essential for effective mixing in large volumes.[14] GLS provides necessary corrosion resistance. |
| POCl₃ Addition | Manual dropwise addition via funnel | Metered addition via pump over 2-4 hours | Ensures slow, controlled addition to manage exotherm. Pump provides consistency. |
| Temp. Control | Ice bath | Jacket cooling with circulating thermal fluid | Provides precise and powerful temperature control required for large volumes. |
| Initial Temp. | 0 - 10 °C | 0 - 10 °C | Critical for controlling the initial exothermic formation of the Vilsmeier reagent. |
| Reaction Temp. | 80 - 90 °C | 80 - 90 °C | The fundamental reaction chemistry remains the same. |
| Workup | Pouring onto crushed ice | Slow reverse addition into chilled water/base | Reverse addition (adding reaction mass to quench) is often safer for controlling the quench exotherm on a large scale. |
| Isolation | Vacuum filtration (Büchner funnel) | Centrifuge or filter press | More efficient for isolating large quantities of solid product. |
Experimental Protocol: Pilot-Scale Synthesis of this compound (5 kg Scale)
Warning: This protocol is a generalized guide and must be adapted and validated based on laboratory data and pilot plant-specific equipment. A thorough Process Hazard Analysis (PHA) must be completed before execution.
-
Reactor Preparation:
-
Ensure the 100L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Start the agitator at a moderate speed (e.g., 80-100 RPM).
-
Charge the reactor with N,N-Dimethylformamide (DMF, ~25 L).
-
Cool the DMF to 0-5 °C using the reactor jacket.
-
-
Substrate Charging:
-
Charge N-(4-fluorophenyl)acetamide (5.0 kg) into the reactor. Ensure it dissolves completely. Maintain the temperature at 0-5 °C.
-
-
Vilsmeier Reagent Formation & Reaction:
-
Begin slow, subsurface addition of phosphorus oxychloride (POCl₃, ~7.5 kg) via a calibrated pump.
-
CRITICAL: Monitor the internal temperature closely. The addition rate must be controlled to maintain the batch temperature below 10 °C. The total addition time should be no less than 3 hours.
-
After the addition is complete, continue stirring at 0-10 °C for 1 hour.
-
Slowly heat the reaction mixture to 85-90 °C over 2 hours.
-
Hold the mixture at 85-90 °C for 4-6 hours, monitoring the reaction progress by a pre-validated in-process control (IPC) method (e.g., HPLC).
-
-
Reaction Quench:
-
In a separate, suitable vessel, prepare a quench solution of crushed ice and water (~100 kg).
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
CRITICAL: Slowly transfer the reaction mixture into the vigorously stirred quench solution. This is a highly exothermic step that will generate significant HCl gas. Ensure adequate ventilation and cooling of the quench vessel. Maintain the quench pot temperature below 25 °C.
-
-
Product Isolation:
-
After the quench is complete, stir the resulting slurry for 1-2 hours.
-
Adjust the pH of the slurry to 7-8 using a 20% sodium hydroxide solution while maintaining the temperature below 25 °C.
-
Isolate the precipitated solid product using a centrifuge.
-
Wash the product cake with water until the filtrate is neutral.
-
-
Purification and Drying:
-
The wet cake can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by slurry washing.
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
V. References
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. American Chemical Society. 11
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. 9
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health. 1
-
SYNTHESIS OF INDOLINES AND QUINOLINE VIA CYCLIZATION OF N-ARYLSULFONYL-2-ALLYLANILINES CATALYZED BY BRØNSTED ACID. HETEROCYCLES. 15
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. --INVALID-LINK--
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. 8
-
Pilot Plant Testing for Mass Transfer Processes & Full-Scale Separation Equipment. Koch Modular. 16
-
The structure of the pilot scale carbochlorination reactor with dimensions. ResearchGate. 17
-
Vilsmeier–Haack reaction. Wikipedia. 5
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. 18
-
Common Quinoline Synthesis Reactions. Flychem Co., Ltd. 19
-
Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. ResearchGate. 4
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. 6
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. 20
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Institutes of Health. 21
-
Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. 2
-
A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. VCU Scholars Compass. 22
-
Reactor Arrangement for Continuous Vapor Phase Chlorination. Slideshare. 23
-
Scale-up of a chlorination reactor. Fives ProSim. 14
-
Design of an Industrial Chlorination Reactor using CPFD Simulations. ResearchGate. 24
-
2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook. 25
-
Process for synthesizing norfloxacin. Google Patents. 26
-
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. 12
-
How to Synthesize 2-Chloro-5-Fluorophenol?. Guidechem. 27
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. 13
-
SAFETY DATA SHEET. Fisher Scientific. 28
-
SAFETY DATA SHEET. Fisher Scientific. 29
-
2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis. ChemicalBook. 30
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. National Institutes of Health. 3
-
Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. National Institutes of Health. 31
-
Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. ResearchGate. 32
-
challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. BenchChem. 33
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. 34
-
SAFETY DATA SHEET. Merck Millipore. 10
-
SAFETY DATA SHEET. Fisher Scientific. 35
-
Effective extraction of fluoroquinolones from water using facile modified plant fibers. National Institutes of Health. 36
-
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap. 37
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. 38
-
2-Chloro-5-fluoroaniline, 5G. Lab Pro Inc. 39
-
2-Chloro-5-fluorophenol. National Institutes of Health. 40
-
DMF/POCl3 (Vilsmeier Haack Reaction)|Gate Chemistry|. YouTube. 7
-
2-Chloro-5-fluoroaniline. National Institutes of Health. 41
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 12. moca.net.ua [moca.net.ua]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prosim.net [prosim.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. kochmodular.com [kochmodular.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 19. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 23. Reactor Arrangement for Continuous Vapor Phase Chlorination | PDF [slideshare.net]
- 24. researchgate.net [researchgate.net]
- 25. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 26. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]
- 27. Page loading... [guidechem.com]
- 28. fishersci.com [fishersci.com]
- 29. fishersci.com [fishersci.com]
- 30. 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis - chemicalbook [chemicalbook.com]
- 31. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. jubilantingrevia.com [jubilantingrevia.com]
- 35. fishersci.com [fishersci.com]
- 36. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 38. mdpi.com [mdpi.com]
- 39. labproinc.com [labproinc.com]
- 40. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-5-fluoroquinoline
Welcome to the technical support center for 2-Chloro-5-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving from foundational concepts to complex troubleshooting scenarios. Our aim is to provide not just procedural guidance, but also the underlying chemical principles to empower you to resolve experimental setbacks and optimize your reaction outcomes.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting, it is crucial to understand the inherent reactivity of this compound. The quinoline core is an electron-deficient heteroaromatic system, which influences the reactivity of its substituents. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. Conversely, this C-Cl bond is relatively strong and can be challenging to activate in palladium-catalyzed cross-coupling reactions, a common hurdle with heteroaryl chlorides.[1] The fluorine atom at the 5-position further modulates the electronic properties of the ring system through its inductive electron-withdrawing effect, which can impact the reactivity at the 2-position.
II. FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone methodologies in modern drug discovery. However, the use of this compound in these transformations can be challenging.
A. Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings involving this compound often stems from the difficulty in achieving the initial oxidative addition of the palladium catalyst to the C-Cl bond. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is paramount. For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Expert Insight: Switch to a more active catalyst system. Utilize a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. These ligands are designed to facilitate the oxidative addition of the C-Cl bond.[2][3] Excellent choices include biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[4]
-
Expert Insight: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[4] The choice of base can be critical, especially for challenging couplings.
-
-
Solvent and Temperature: The reaction medium and temperature significantly influence reaction kinetics.
-
Expert Insight: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[5] If solubility is an issue, consider a solvent system that can solubilize all components at the reaction temperature. Increasing the reaction temperature (e.g., to 100-120 °C) can often overcome the activation energy barrier for the oxidative addition.
-
-
Reagent Quality: The purity of your reagents is critical for the sensitive catalytic cycle.
-
Expert Insight: Ensure your boronic acid is of high purity and has not undergone significant decomposition (protodeboronation). Using the corresponding boronate ester (e.g., a pinacol ester) can sometimes improve stability and reactivity.[5] Solvents should be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
| Parameter | Standard Conditions | Troubleshooting Recommendations |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, THF | 1,4-Dioxane/H₂O |
| Temperature | 80-90 °C | 100-120 °C |
Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of the this compound. How can I minimize these side reactions?
Answer:
These side reactions are common in challenging Suzuki couplings and are often indicative of issues with the catalytic cycle.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.
-
Expert Insight: Rigorous degassing of all solvents and reagents is crucial. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Hydrodehalogenation (Protodechlorination): This occurs when the chloroquinoline is reduced to the corresponding quinoline. This can be a result of β-hydride elimination from the palladium complex or other decomposition pathways.
-
Expert Insight: The choice of ligand and base can influence this side reaction. Sometimes, using a slightly weaker base or changing the solvent system can mitigate this issue. Additionally, ensuring an efficient transmetalation step by using a high-quality boronic acid or ester can help to outcompete the decomposition pathways.
-
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound is failing. What are the key parameters to optimize?
Answer:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging due to the inertness of the C-Cl bond.[6] The choice of catalyst, ligand, and base are critical for success.
-
Catalyst and Ligand System: This is the most crucial factor.
-
Expert Insight: For heteroaryl chlorides, highly active catalyst systems are required. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[7] These ligands promote the formation of the active monoligated palladium(0) species that undergoes oxidative addition. For some challenging substrates, bidentate ligands like BINAP or DPPF might be effective.[8]
-
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.
-
Expert Insight: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be successful. The choice may depend on the specific amine and the presence of other functional groups.
-
-
Solvent: The solvent must be anhydrous and aprotic.
-
Expert Insight: Toluene, 1,4-dioxane, and THF are the most common solvents.[9] Ensure the solvent is rigorously dried and degassed.
-
-
Amine Nucleophile: The nature of the amine can influence the reaction outcome.
| Parameter | Recommended Starting Point |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv.) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 100-120 °C |
III. FAQs: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr), which can be a viable alternative to cross-coupling reactions.
Question 4: I am attempting an SNAr reaction on this compound with an oxygen or sulfur nucleophile, but the reaction is sluggish. How can I drive it to completion?
Answer:
SNAr reactions on 2-chloroquinolines are well-precedented.[12] If the reaction is not proceeding as expected, consider the following:
-
Nucleophile Strength: The rate of SNAr is highly dependent on the nucleophilicity of the attacking species.
-
Expert Insight: For alkoxides and thiolates, ensure that the corresponding alcohol or thiol is fully deprotonated. Using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to pre-form the nucleophile can significantly increase the reaction rate. For neutral nucleophiles like amines, a stronger base may be needed to facilitate the reaction.[13]
-
-
Solvent Effects: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
-
Expert Insight: Solvents like DMF, DMSO, or NMP are excellent choices. If you are using a less polar solvent like THF, the reaction may be significantly slower.
-
-
Temperature: Like most reactions, increasing the temperature will increase the reaction rate.
-
Expert Insight: 2-Chloroquinolines can be quite stable, so do not hesitate to heat the reaction, for instance, to 80-150 °C, while monitoring for potential decomposition.
-
Caption: Key optimization parameters for SNAr reactions.
IV. Common Side Reactions and Byproducts
Question 5: What is the most common side product I should be aware of when working with this compound?
Answer:
One of the most common and often overlooked side reactions is the hydrolysis of the 2-chloro group to form 5-fluoroquinolin-2(1H)-one . This can occur under both acidic and basic conditions, particularly in the presence of water at elevated temperatures.
-
Causality: The 2-position of the quinoline ring is activated towards nucleophilic attack. Water, although a weak nucleophile, can displace the chloride, especially under forcing conditions often required for cross-coupling reactions.
-
Prevention and Troubleshooting:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, and the reaction is performed under a strictly inert atmosphere.
-
Reaction Monitoring: Monitor your reaction by LC-MS. The mass of the quinolone byproduct will be 16 Da less than the starting material (replacement of Cl with OH). If you observe the formation of this byproduct, it is a clear indication of water in your system.
-
Workup: During aqueous workup, minimize the exposure of the product to acidic or basic conditions if unreacted starting material is still present.
-
V. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a starting point and may require optimization.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask under a positive flow of inert gas.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This is a starting point and may require optimization.
-
To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and NaOtBu (1.2-1.5 equiv.) under an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equiv.) followed by the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
VI. Concluding Remarks
Successfully employing this compound in synthesis requires a nuanced understanding of its reactivity and a systematic approach to troubleshooting. The inertness of the C-Cl bond in cross-coupling reactions necessitates the use of modern, highly active catalyst systems. Concurrently, the susceptibility of the 2-position to nucleophilic attack offers alternative synthetic routes but also introduces potential side reactions like hydrolysis. By carefully selecting reagents and conditions, and by being vigilant for common byproducts, researchers can effectively navigate the challenges associated with this valuable synthetic intermediate.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield and Purity of 2-Chloro-5-fluoroquinoline Derivatives
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-fluoroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, enhance reaction outcomes, and ensure the high purity of these critical intermediates. The following resources combine established chemical principles with field-proven insights to address specific issues encountered during synthesis and purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered in the synthesis of this compound derivatives.
Q1: My overall yield for the synthesis of a this compound derivative is consistently below 50%. What are the most likely causes?
A1: Persistently low yields often stem from a few key areas. The primary culprits are typically incomplete reactions, competing side reactions, or mechanical losses during work-up and purification. The Vilsmeier-Haack reaction, a common method for synthesizing 2-chloro-3-formylquinolines, is highly sensitive to reagent quality and stoichiometry.[1][2] Similarly, cyclization reactions like the Gould-Jacobs are equilibrium-driven and require high temperatures, where product degradation can become a significant issue.[3][4] For a systematic approach to diagnosing the root cause, refer to our Troubleshooting Guide 1 .
Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. What is its likely identity?
A2: The identity of impurities is highly dependent on the synthetic route. In Vilsmeier-Haack syntheses starting from the corresponding acetanilide, unreacted starting material is a common impurity.[5] Another possibility is the formation of regioisomers if the aniline precursor has multiple potential cyclization sites.[6] During purification, residual high-boiling solvents like DMF or diphenyl ether can also be mistaken for product-related impurities if not thoroughly removed under high vacuum.[3]
Q3: My this compound derivative streaks badly during silica gel column chromatography, leading to poor separation. How can I resolve this?
A3: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel.[7] The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking. The most effective solution is to neutralize these acidic sites by adding a basic modifier, such as 0.5-2% triethylamine (NEt₃), to your eluent system.[7] For more advanced strategies, see Troubleshooting Guide 3 .
Q4: The reaction mixture turns into a dark, tarry substance, making product isolation nearly impossible. What causes this and how can it be prevented?
A4: Tar formation is a frequent issue in acid-catalyzed reactions conducted at high temperatures, such as the Skraup or Doebner-von Miller syntheses, due to the polymerization of reactants or intermediates.[6][8] While less common in Vilsmeier-Haack or Gould-Jacobs reactions, it can occur if temperatures are too high or reaction times are excessively long, leading to product decomposition.[3] Key preventative measures include precise temperature control, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and minimizing reaction time.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing the Vilsmeier-Haack Reaction for 2-Chloro-3-formyl-5-fluoroquinolines
The Vilsmeier-Haack reaction is a powerful method for producing 2-chloro-3-formylquinolines from acetanilides. However, its success is highly dependent on carefully controlled conditions.[9]
Problem: My reaction fails or results in a very low yield of the desired 2-chloro-5-fluoro-3-formylquinoline.
This common issue can be systematically diagnosed by evaluating the key stages of the reaction. The workflow below provides a logical path to identify and resolve the underlying cause.
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.
Data Presentation: Optimizing Vilsmeier-Haack Reaction Conditions
The stoichiometry of the Vilsmeier reagent to the acetanilide substrate is a critical parameter. An excess of the reagent is often required to drive the reaction to completion.[1]
| Parameter | Standard Condition | Optimized Range | Rationale & Citation |
| Substrate:DMF:POCl₃ Ratio | 1 : 3 : 3 | 1 : 5-10 : 5-10 | A higher molar ratio of the Vilsmeier reagent can significantly improve yields, especially for less reactive, electron-deficient substrates.[2] |
| Reaction Temperature | 70 °C | 60 - 90 °C | The optimal temperature balances reaction rate with potential degradation. Monitor via TLC to avoid byproduct formation. |
| Reaction Time | 6 - 8 hours | 4 - 12 hours | Reaction time is substrate-dependent. Prolonged heating can lead to decomposition. Monitor progress by TLC. |
| Work-up Basification | pH 7-8 | pH 8-9 | The product is a basic quinoline. Ensuring the aqueous layer is sufficiently basic is crucial to precipitate the free base and maximize recovery. |
Guide 2: Improving the Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a thermal cyclization used to prepare 4-hydroxyquinoline derivatives from anilines and malonic esters.[10] The high temperatures required (250-300 °C) are a primary source of experimental challenges.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
stability of 2-Chloro-5-fluoroquinoline under acidic or basic conditions
Introduction
Welcome to the technical support guide for 2-Chloro-5-fluoroquinoline. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic intermediate in their experimental workflows. Understanding the chemical stability and reactivity of this compound, particularly under acidic and basic conditions, is critical for successful synthesis, process optimization, and material storage. This guide provides in-depth answers to common questions, troubleshooting advice for potential experimental issues, and validated protocols to help you navigate the complexities of working with this compound. Our goal is to empower you with the technical knowledge to anticipate challenges, ensure the integrity of your results, and innovate with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The principal stability issue is its susceptibility to nucleophilic substitution at the C-2 position, where the chlorine atom is located. This position is activated towards substitution due to the electron-withdrawing nature of the quinoline nitrogen. Consequently, the chlorine atom can be readily displaced by nucleophiles, with the most common being hydrolysis to the corresponding quinolin-2(1H)-one derivative, especially under non-neutral pH conditions.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the quinoline nitrogen is protonated. This protonation further increases the electrophilicity of the C-2 carbon, making it highly susceptible to attack by even weak nucleophiles like water. This process, known as acid-catalyzed hydrolysis, leads to the formation of 5-fluoroquinolin-2(1H)-one. Studies on related 2-chloroquinolines have demonstrated that acids, such as formic acid, can efficiently promote this hydrolysis.[1][2][3] Therefore, prolonged exposure to strong or even moderate acids, especially at elevated temperatures, will likely lead to significant degradation.
Q3: What is the expected stability of this compound in a strong base like NaOH or KOH?
In the presence of a strong base, this compound is expected to undergo direct nucleophilic aromatic substitution. The hydroxide ion (OH⁻) will act as the nucleophile, attacking the C-2 carbon and displacing the chloride ion. Similar to the acidic pathway, the primary degradation product is 5-fluoroquinolin-2(1H)-one. This reaction is generally faster at higher temperatures and with higher concentrations of the base. The reactivity of the C-2 chloro group is a well-established characteristic of this class of compounds.[4]
Q4: Can I use acidic or basic catalysts in reactions involving this compound?
Caution is strongly advised. While many organic reactions utilize acid or base catalysis, these conditions can promote the degradation of your starting material.
-
Acidic Catalysts (e.g., H₂SO₄, TsOH): Use may lead to competitive hydrolysis. If an acidic catalyst is required, it is best to use anhydrous conditions, the mildest possible acid, and the lowest effective temperature to minimize unwanted side reactions.
-
Basic Catalysts (e.g., NaH, K₂CO₃, Et₃N): Use of strong, nucleophilic bases (like NaOH) should be avoided if the integrity of the C-2 chlorine is desired. Weaker, non-nucleophilic bases are preferable. If the reaction involves another nucleophile intended to displace the chlorine, the conditions must be carefully optimized to favor the desired reaction over hydrolysis from trace water.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, this compound should be stored under the following conditions:
-
Temperature: In a refrigerator at 2–8 °C.[5]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and atmospheric contaminants.
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the material is stored in its solid form and is free from acidic or basic impurities that could catalyze degradation over time.
Q6: How can I monitor the degradation of my sample?
The most effective methods for monitoring the purity and detecting the primary degradation product, 5-fluoroquinolin-2(1H)-one, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A reversed-phase HPLC method can typically separate the more polar quinolinone product from the less polar starting material. LC-MS is particularly useful for confirming the identity of the degradation product by its mass-to-charge ratio.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low yield in a substitution reaction where the C-2 chlorine is the leaving group.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Competitive Hydrolysis | Your reaction mixture contains water, and the conditions (pH, temperature) are promoting the formation of 5-fluoroquinolin-2(1H)-one as a major byproduct. Validation: Analyze a crude reaction sample by LC-MS or HPLC to detect the presence of the hydrolyzed product. | 1. Dry all reagents and solvents rigorously. Use anhydrous solvents and dry glassware. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress. 3. Modify reaction conditions. If possible, use a non-nucleophilic base or lower the reaction temperature. |
| Insufficient Reagent Activity | The nucleophile you are using is not strong enough to displace the chloride under the chosen conditions, leading to an incomplete reaction. | 1. Increase the reaction temperature cautiously, while monitoring for byproduct formation. 2. Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of nucleophilic substitution. 3. Consider a stronger nucleophile or a catalytic system known to facilitate such substitutions. |
| Incorrect Stoichiometry | An incorrect amount of base or nucleophile was used, leading to an incomplete reaction or side reactions. | 1. Verify all calculations and measurements for reagents. 2. Perform a titration of the base if its concentration is uncertain. |
Issue 2: The purity of the this compound starting material has decreased upon storage.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Improper Storage | The material was exposed to moisture or stored at ambient temperature. Hydrolysis has occurred over time. Validation: Re-analyze the material's purity by HPLC or NMR spectroscopy. Compare the data with the original certificate of analysis. | 1. Discard the degraded material if purity is below your experimental tolerance. 2. Implement strict storage protocols as outlined in FAQ #5. Store under inert gas at 2–8 °C. |
| Contamination of Stock Bottle | The stock bottle was contaminated with acidic or basic residue from a previous use or from a shared spatula. | 1. Aliquot the required amount of material for each experiment instead of repeatedly opening the main stock bottle. 2. Use dedicated, clean, and dry tools for handling the reagent. |
Visual Workflow: Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low-yield reactions.
Degradation Pathways
The primary degradation pathways for this compound involve the hydrolysis of the C-2 chloro group. The mechanism differs slightly between acidic and basic conditions, but the final product is the same.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via protonation of the ring nitrogen, which activates the C-2 position for nucleophilic attack by water.
Caption: Acid-catalyzed degradation pathway.
Base-Mediated Hydrolysis
Under basic conditions, the hydroxide ion acts as a direct nucleophile, attacking the C-2 position in a classic nucleophilic aromatic substitution reaction.
Caption: Base-mediated degradation pathway.
Appendix: Experimental Protocols
Protocol 1: Small-Scale pH Stability Test
This protocol allows for a rapid assessment of stability in specific acidic and basic media.
-
Preparation: Prepare three 1 mg/mL stock solutions of this compound in a suitable organic solvent (e.g., Acetonitrile or THF).
-
Sample Setup: In separate HPLC vials, add:
-
Vial A (Acidic): 100 µL of stock solution + 900 µL of 1M HCl (aqueous).
-
Vial B (Basic): 100 µL of stock solution + 900 µL of 1M NaOH (aqueous).
-
Vial C (Control): 100 µL of stock solution + 900 µL of deionized water.
-
-
Incubation: Gently vortex each vial. Let the vials stand at room temperature.
-
Analysis: Analyze each sample by HPLC immediately after preparation (T=0) and then at set time intervals (e.g., 1 hr, 4 hr, 24 hr).
-
Evaluation: Compare the peak area of the this compound in Vials A and B to the control (Vial C) over time. The appearance of a new, more polar peak indicates the formation of 5-fluoroquinolin-2(1H)-one.
Protocol 2: General Purpose HPLC Monitoring Method
This method can be used as a starting point for monitoring the compound's purity.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: 5-fluoroquinolin-2(1H)-one will elute earlier (is more polar) than the this compound starting material.
References
- 1. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 2-Chloro-5-fluoroquinoline: A Predictive and Comparative Approach
Introduction: Deciphering the Signature of a Key Pharmacophore
In the landscape of medicinal chemistry and drug development, substituted quinolines represent a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Their structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. This guide focuses on 2-Chloro-5-fluoroquinoline, a halogenated derivative with significant potential as a synthetic intermediate.
The Foundational Principles: Substituent Effects in Heterocyclic NMR
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment.[4] In aromatic systems like quinoline, the introduction of substituents like chlorine and fluorine induces predictable changes through a combination of inductive and resonance effects.
-
Inductive Effects: Chlorine and fluorine are highly electronegative. They withdraw electron density through the sigma (σ) bonds, "deshielding" nearby nuclei. This deshielding effect causes the corresponding signals to shift downfield (to a higher ppm value).[5] The effect is strongest on the carbon directly attached to the halogen (the ipso-carbon) and diminishes with distance.
-
Resonance Effects: Halogens also possess lone pairs of electrons that can be donated into the π-system of the aromatic ring. This resonance effect increases electron density, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value) for those nuclei. For halogens, the inductive effect typically dominates, but resonance effects are crucial for a complete understanding.
-
Spin-Spin Coupling: The 19F nucleus has a spin of I=½ (like a proton) and couples to nearby ¹H and ¹³C nuclei, providing invaluable structural information. This coupling is observed through multiple bonds, with the magnitude of the coupling constant (J-value) decreasing with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).
Below is the structure and standard numbering system for this compound, which will be referenced throughout this guide.
Caption: Structure and numbering of this compound.
Comparative Spectral Analysis: Building the Prediction
To accurately predict the spectrum of this compound, we must first understand the influence of its constituent parts by examining known spectra of related molecules. All chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[6][7][8][9][10]
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| Quinoline | 7.41 | 8.12 | 7.75 | 7.52 | 7.65 | 8.08 |
| 2-Chloroquinoline [11] | 7.35 | 8.03 | 7.80 | 7.60 | 7.75 | 8.15 |
| Predicted this compound | ~7.4 | ~8.2 | - | ~7.5 | ~7.8 | ~7.9 |
| Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃. |
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| Quinoline [12] | 150.2 | 121.1 | 136.1 | 128.2 | 127.7 | 126.5 | 129.4 | 129.5 | 148.4 |
| 2-Chloroquinoline [11] | 151.6 | 122.5 | 139.9 | 127.4 | 129.1 | 127.3 | 129.8 | 130.4 | 148.1 |
| Predicted this compound | ~152 | ~123 | ~140 | ~124 | ~158 (d, ¹JCF ≈ 250 Hz) | ~115 (d, ²JCF ≈ 25 Hz) | ~125 (d, ³JCF ≈ 9 Hz) | ~118 (d, ⁴JCF ≈ 4 Hz) | ~149 |
| Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃. Predicted values for the target molecule include expected splitting patterns (d = doublet) and approximate coupling constants in Hz. |
Analysis of Substituent Effects:
-
2-Chloroquinoline vs. Quinoline: The chlorine at C-2 causes a downfield shift for the adjacent C-3 and the para-positioned C-4, as expected from its strong inductive withdrawal.[11] The effect on the protons is more subtle, with minor shifts observed throughout the ring system.
-
The Fluorine Effect: Fluorine is the most electronegative element and will exert a powerful inductive effect. More importantly, it will introduce significant C-F coupling. The ipso-carbon (C-5) will be strongly deshielded and appear far downfield as a doublet with a very large one-bond coupling constant (¹JCF), typically around 240-260 Hz.[13] The ortho carbons (C-4a and C-6) and the meta carbon (C-7) will also show smaller doublet splittings due to two-bond and three-bond couplings, respectively.
Predicted ¹H and ¹³C NMR Spectra of this compound
Synthesizing the comparative data allows for a detailed prediction of the full NMR spectra.
¹H NMR Spectrum Prediction (in CDCl₃, 400 MHz)
-
H-3 (~7.4 ppm): This proton is primarily influenced by the adjacent C-2 chlorine. It will appear as a doublet, coupled only to H-4 with a typical ortho coupling constant of ³JHH ≈ 8.5 Hz.
-
H-4 (~8.2 ppm): This proton is para to the C-2 chlorine and meta to the C-5 fluorine. It will be shifted downfield relative to quinoline. It will appear as a doublet of doublets (dd) due to coupling with H-3 (³JHH ≈ 8.5 Hz) and a smaller four-bond coupling to the fluorine at C-5 (⁴JHF ≈ 2-3 Hz).
-
H-6 (~7.5 ppm): This proton is ortho to the C-5 fluorine. It will be a doublet of doublets of doublets (ddd) due to coupling with H-7 (³JHH ≈ 9.0 Hz), H-8 (⁴JHH ≈ 2.5 Hz), and the fluorine at C-5 (³JHF ≈ 9.0 Hz). The large ortho H-F coupling is a key diagnostic feature.
-
H-7 (~7.8 ppm): This proton is meta to the C-5 fluorine. It will appear as a complex multiplet, likely a triplet of doublets (td), due to coupling with H-6 (³JHH ≈ 9.0 Hz), H-8 (³JHH ≈ 7.0 Hz), and a smaller four-bond coupling to the fluorine (⁴JHF ≈ 5 Hz).
-
H-8 (~7.9 ppm): This proton is para to the C-5 fluorine. It will be a doublet of doublets (dd) due to coupling with H-7 (³JHH ≈ 7.0 Hz) and H-6 (⁴JHH ≈ 2.5 Hz). Any coupling to the fluorine would be over five bonds and likely unresolved.
¹³C NMR Spectrum Prediction (in CDCl₃, 100 MHz)
-
C-2 (~152 ppm): Singlet. Deshielded by the directly attached chlorine and the ring nitrogen.
-
C-3 (~123 ppm): Singlet. Largely unperturbed compared to 2-chloroquinoline.
-
C-4 (~140 ppm): Doublet. Deshielded by the nitrogen and chlorine. Will show a small two-bond coupling to fluorine (²JCF ≈ 3-5 Hz).
-
C-4a (~124 ppm): Doublet. This is a bridgehead carbon. It is ortho to the fluorine and will exhibit a significant two-bond coupling (²JCF ≈ 20-25 Hz).
-
C-5 (~158 ppm): Doublet. The ipso-carbon, shifted significantly downfield and split by a massive one-bond coupling to fluorine (¹JCF ≈ 250 Hz). This is the most unambiguous signal in the spectrum.
-
C-6 (~115 ppm): Doublet. Ortho to the fluorine, this carbon will be shifted upfield due to resonance effects and show a large two-bond coupling (²JCF ≈ 25 Hz).
-
C-7 (~125 ppm): Doublet. Meta to the fluorine, showing a moderate three-bond coupling (³JCF ≈ 9 Hz).
-
C-8 (~118 ppm): Doublet. Para to the fluorine, showing a small four-bond coupling (⁴JCF ≈ 4 Hz).
-
C-8a (~149 ppm): Singlet. This bridgehead carbon is too far from the fluorine for any significant coupling to be observed.
Confirming the Structure: The Role of 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, crowded aromatic regions can make definitive assignments challenging.[5] Two-dimensional (2D) NMR experiments are essential for unambiguous structural validation.[14] The workflow below illustrates the logical progression for confirming the assignments of this compound.
Caption: 2D NMR workflow for unambiguous structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show cross-peaks between coupled protons.[14] We would expect to see correlations tracing the connectivity of H-6 to H-7 to H-8, and separately, the coupling between H-3 and H-4.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links each proton signal to the carbon it is attached to. For example, the proton signal predicted at ~7.4 ppm (H-3) would show a cross-peak to the carbon signal at ~123 ppm (C-3).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[14] Key expected correlations for this compound would include:
-
H-4 to C-2 , C-5 , and C-8a .
-
H-6 to C-5 , C-8 , and C-4a .
-
H-8 to C-6 , C-4a , and C-7 .
-
Observing these specific long-range correlations, in combination with the characteristic C-F couplings in the ¹³C spectrum, would provide unequivocal proof of the this compound structure.
Standard Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized experimental procedure.
1. Sample Preparation: a. Weigh approximately 10-15 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for many organic molecules.[11] c. Add a small amount (e.g., 1% v/v) of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm for both ¹H and ¹³C spectra.[6][10] d. Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.
2. Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). c. Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks. d. For ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio. e. For ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128-1024). A typical acquisition time is 1-2 seconds with a relaxation delay of 2 seconds. f. For 2D NMR: Utilize standard, pre-configured pulse programs for COSY, HSQC, and HMBC experiments, adjusting parameters as needed for optimal resolution and signal intensity.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the resulting spectra correctly. c. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or, if TMS is absent, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the ¹H signals to determine the relative number of protons for each resonance. e. Analyze peak multiplicities and measure coupling constants (J-values) in Hz.
Conclusion
The structural elucidation of novel or sparsely documented compounds like this compound is a core task in chemical research. This guide demonstrates that even without direct experimental data, a highly accurate and detailed prediction of both ¹H and ¹³C NMR spectra is achievable. By systematically applying the fundamental principles of substituent effects and leveraging comparative data from known analogs, a clear spectral signature emerges. The predicted chemical shifts, proton multiplicities, and particularly the characteristic carbon-fluorine coupling constants, provide a robust template for experimental verification. The strategic application of 2D NMR techniques like COSY, HSQC, and HMBC serves as the final, definitive step in confirming the molecular architecture. This integrated analytical approach is essential for any researcher aiming to confidently characterize complex heterocyclic molecules.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. acs.org [acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 13. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 2-Chloro-5-fluoroquinoline
Introduction
2-Chloro-5-fluoroquinoline is a halogenated quinoline derivative that serves as a crucial intermediate in the synthesis of advanced materials and pharmaceutical agents. In the context of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1] This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound.
The choice between these powerful methods is not arbitrary. It is dictated by the physicochemical properties of the analyte and the specific analytical questions being asked. HPLC is a versatile workhorse for non-volatile and thermally sensitive compounds, while GC excels with volatile and thermally stable substances.[2] This document will delve into the rationale behind method development for each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers and quality control professionals in making an informed selection for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is the cornerstone of pharmaceutical analysis, prized for its ability to separate a vast array of compounds, including those that are non-volatile or would decompose at the high temperatures required for GC.[3][4] For a compound like this compound, which is a solid at room temperature and possesses a strong UV-absorbing chromophore, Reversed-Phase HPLC (RP-HPLC) is an exceptionally well-suited technique for purity and impurity profiling.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. Its nonpolar, long-chain alkyl surface provides robust hydrophobic interactions with the aromatic quinoline ring system, enabling effective retention and separation from potential impurities of varying polarities.[5]
-
Mobile Phase Composition: The mobile phase is engineered to achieve optimal resolution and peak shape. A blend of an organic modifier (acetonitrile) and an acidic aqueous buffer (e.g., phosphate or formate buffer) is employed. The organic modifier controls the elution strength, while the acidic buffer (pH ~3.0) serves a critical purpose: it protonates the basic nitrogen atom on the quinoline ring. This protonation prevents unwanted ionic interactions with residual silanol groups on the silica backbone of the stationary phase, which would otherwise lead to significant peak tailing and poor chromatographic performance.[6]
-
Detection Method: The conjugated aromatic system of the quinoline core in this compound exhibits strong ultraviolet (UV) absorbance. UV detection is therefore a simple, robust, and highly sensitive method for quantification. A detection wavelength around 225-254 nm is typically effective for quinoline derivatives.[7][8]
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Materials:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and Water.
-
Potassium Dihydrogen Phosphate and Orthophosphoric Acid.
2. Reagent Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound test sample and dissolve in 100 mL of diluent. This higher concentration is used to facilitate the detection of trace impurities (e.g., at the 0.1% level).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 85% B
-
20-25 min: 85% B
-
25-26 min: 85% to 40% B
-
26-30 min: 40% B (equilibration)
-
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.[9]
HPLC Workflow Diagram
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] It is the gold standard for analyzing volatile and semi-volatile compounds. Given that this compound has a quinoline core, it is expected to be thermally stable and sufficiently volatile for GC analysis, making GC-MS a prime candidate for both quantifying purity and unambiguously identifying unknown impurities.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is ideal. This phase provides excellent selectivity for a wide range of aromatic compounds based on their boiling points and subtle polarity differences, making it perfect for separating potential process-related impurities.[10]
-
Injection and Thermal Program: A split/splitless inlet is used to introduce the sample. A split injection prevents column overloading with the main component, while a splitless injection can be used for trace impurity analysis. A programmed temperature ramp is crucial; it starts at a lower temperature to separate volatile impurities and gradually increases to elute the main analyte and any higher-boiling impurities, ensuring a comprehensive separation.[11]
-
Detection Method: Mass Spectrometry provides a wealth of information. In full scan mode, it generates a mass spectrum for each eluting peak, which acts as a chemical "fingerprint" for identification by comparison to spectral libraries. For ultra-trace quantification, Selected Ion Monitoring (SIM) mode can be used, where the mass spectrometer only monitors specific, characteristic ions, dramatically increasing sensitivity and selectivity.[12]
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
GC-MS System with a split/splitless inlet, autosampler, and mass selective detector.
-
HP-5MS capillary column (or equivalent), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
High-purity Helium carrier gas.
2. Reagent Preparation:
-
Diluent: GC-grade Dichloromethane (DCM).
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of DCM.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound test sample and dissolve in 100 mL of DCM.
4. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjustable based on analyte concentration)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: Hold at 300 °C for 5 min
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan from m/z 40 to 450.
5. System Suitability Test (SST):
-
Before sample analysis, inject the Standard Solution.
-
Acceptance Criteria: The signal-to-noise ratio (S/N) for the main peak should be >100, and the peak shape should be symmetrical. The mass spectrum should match the reference spectrum.
GC-MS Workflow Diagram
Caption: A typical experimental workflow for GC-MS purity analysis.
Performance Comparison: HPLC vs. GC-MS
The selection of the most appropriate technique hinges on a careful evaluation of their respective strengths and weaknesses in the context of the analytical goal.
| Feature | HPLC with UV Detection | GC-MS | Rationale & Justification |
| Analyte Scope | Excellent for non-volatile, polar, and thermally labile compounds. | Best for volatile and thermally stable compounds. | HPLC is more versatile for a wider range of potential degradation products or non-volatile synthesis byproducts.[2][3] GC is specialized for process impurities like residual solvents or volatile intermediates. |
| Selectivity | Good; based on physicochemical interactions with stationary/mobile phases. | Excellent; combines chromatographic separation with mass-to-charge ratio filtering. | GC-MS offers an orthogonal level of selectivity, easily resolving co-eluting peaks if they have different mass spectra, which is a significant advantage in complex impurity profiles.[4] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | Generally higher, often in the ng/mL to pg/mL range, especially in SIM mode. | For analogous quinoline compounds, HPLC LODs are reported in the µg/mL range, while GC-MS can achieve lower detection limits.[5] The high sensitivity of MS makes it ideal for trace impurity detection. |
| Identification Power | Presumptive; based on retention time matching with a known standard. | Definitive; based on mass spectral fragmentation patterns and library matching. | This is the paramount advantage of GC-MS. It can identify unknown impurities without needing a reference standard, which is invaluable during process development and troubleshooting.[3] |
| Analysis Time | Can be longer (e.g., 20-30 min) to ensure separation of all components. | Typically faster (e.g., 10-15 min) due to efficient gas-phase separation. | GC runs are often quicker, which can be beneficial for high-throughput screening.[13] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution, but analyte must be volatile and thermally stable. | Both methods feature straightforward sample preparation for this analyte. |
| Cost & Complexity | Lower initial instrument cost and operational complexity. Solvents can be a significant running cost. | Higher initial instrument cost and complexity (requires vacuum systems). Lower solvent cost. | HPLC systems are generally more accessible and less expensive to maintain than GC-MS systems.[13] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques suitable for the purity assessment of this compound. The final choice is not about which method is universally "better," but which is best suited for the intended purpose, as outlined by ICH Q2(R1) guidelines on analytical procedure validation.[14]
-
For routine Quality Control (QC), release testing, and stability studies, HPLC is the preferred method. Its robustness, cost-effectiveness, and suitability for quantifying both the main component and potential non-volatile degradation products make it the industry standard for these applications.[3]
-
For impurity identification, process development, and in-depth characterization, GC-MS is the ideal choice. Its unparalleled identification capabilities allow for the definitive structural elucidation of unknown process impurities or volatile contaminants. Its high sensitivity is also critical when monitoring for genotoxic or other harmful trace impurities.[4]
Ultimately, these two techniques are complementary. A comprehensive purity assessment strategy for a new chemical entity like this compound would leverage HPLC for routine quantitative purity analysis and employ GC-MS as a confirmatory and investigative tool to identify any volatile impurities and to characterize unknown peaks detected during HPLC analysis. This dual approach ensures a complete and trustworthy purity profile, satisfying the rigorous demands of scientific integrity and regulatory compliance.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. amptechfl.com [amptechfl.com]
- 5. benchchem.com [benchchem.com]
- 6. moca.net.ua [moca.net.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. tdi-bi.com [tdi-bi.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Heterocyclic Reactivity: 2-Chloro-5-fluoroquinoline vs. 2-Chloroquinoline
Introduction: The Strategic Role of Halogenated Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern fluoroquinolone antibiotics.[1][2][3] The ability to functionalize this privileged structure is paramount for developing new chemical entities with tailored pharmacological profiles. Among the most versatile synthetic handles are haloquinolines, particularly 2-chloroquinolines, which serve as key electrophiles in nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the introduction of a diverse array of functional groups, including amines, ethers, and thioethers, which are critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.
As drug development programs increasingly leverage fluorine's unique properties—such as its ability to block metabolic sites, alter pKa, and enhance binding affinity—fluorinated quinolines have become highly valuable building blocks. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-5-fluoroquinoline against its non-fluorinated parent, 2-chloroquinoline. We will dissect the underlying electronic principles governing their reactivity, present supporting data from the literature, and provide a validated experimental protocol for researchers to conduct their own comparative analyses. This document is intended for medicinal chemists and process scientists who rely on a nuanced understanding of heterocyclic reactivity to drive their research forward.
Pillar 1: The Mechanistic Landscape of SNAr on Chloroquinolines
To understand the reactivity differences between our two target molecules, we must first grasp the mechanism by which they react. The substitution of the chlorine atom at the C2 position of the quinoline ring by a nucleophile proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile (Nu:) attacks the electron-deficient carbon atom bonded to the chlorine (C2). This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The formation of this intermediate is typically the slowest, and therefore, the rate-determining step of the overall reaction.[6]
-
Step 2 (Fast): Elimination and Aromatization. The negative charge within the Meisenheimer complex is redistributed, leading to the expulsion of the chloride leaving group and the restoration of the aromatic system.
The overall rate of an SNAr reaction is thus primarily dictated by the electrophilicity of the carbon atom being attacked and the stability of the Meisenheimer complex. Any substituent that can enhance these two factors will accelerate the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-fluoroquinoline Analogues in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of quinoline derivatives: 2-Chloro-5-fluoroquinoline analogues. While direct and extensive SAR studies on this particular scaffold for kinase inhibition are not widespread in publicly available literature, this guide will provide a comprehensive framework for a proposed investigation. By leveraging established principles of kinase inhibitor design, synthetic methodologies applicable to the quinoline core, and robust biological evaluation techniques, we will outline a systematic approach to unlocking the therapeutic potential of these compounds.
This guide will serve as a technical and strategic resource, offering not just a hypothetical SAR exploration but also detailed experimental protocols and the scientific rationale behind the proposed research.
The this compound Scaffold: A Promising Starting Point for Kinase Inhibitor Design
The this compound core has been selected for this proposed SAR study due to a confluence of favorable characteristics inherent to its structure. The quinoline ring system itself is a well-established pharmacophore in kinase inhibition, capable of forming key interactions within the ATP-binding pocket of various kinases.
The strategic placement of the chloro and fluoro substituents offers distinct advantages:
-
The 2-Chloro Group: This functionality serves as a versatile synthetic handle. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of a diverse array of substituents, which is crucial for systematically exploring the chemical space and establishing a robust SAR.
-
The 5-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The strong electron-withdrawing nature of the fluorine atom can also modulate the electronic properties of the quinoline ring system, potentially influencing its interaction with the target kinase.
By systematically modifying the 2-position of the this compound scaffold, we can probe the specific requirements for potent and selective kinase inhibition.
Proposed Structure-Activity Relationship (SAR) Study: A Hypothetical Library of Analogues
To elucidate the SAR of this compound analogues, a focused library of compounds will be synthesized. The primary point of diversification will be the 2-position, where the chloro group is displaced by various amines and other nucleophiles. The rationale is to explore the impact of different functional groups on kinase inhibitory activity.
Rationale for Substituent Selection
The choice of substituents at the 2-position is guided by the established principles of kinase inhibitor design, where interactions with the hinge region, the ribose-binding pocket, and the solvent-exposed region of the ATP-binding site are critical for affinity and selectivity.
Table 1: Proposed Analogues for SAR Study
| Analogue ID | R Group (at C2-position) | Rationale for Inclusion |
| A1 | Aniline | Parent compound to establish baseline activity. |
| A2 | 3-Chloroaniline | Probes the effect of electron-withdrawing groups on the phenyl ring. |
| A3 | 4-Methoxyaniline | Investigates the influence of electron-donating groups. |
| A4 | 3-Aminopyridine | Introduces a basic nitrogen for potential hydrogen bonding. |
| A5 | 4-(Methylsulfonyl)aniline | Explores the impact of a polar, hydrogen bond acceptor group. |
| A6 | Cyclopropylamine | Introduces a small, rigid aliphatic group. |
| A7 | Morpholine | Investigates the effect of a saturated heterocycle for improved solubility. |
| B1 (Comparator) | Staurosporine | A well-characterized, non-selective kinase inhibitor for assay validation. |
| B2 (Comparator) | Erlotinib | An established quinazoline-based EGFR inhibitor for benchmarking. |
This initial library is designed to provide a broad overview of the steric, electronic, and hydrogen-bonding requirements at the 2-position for kinase inhibition.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the proposed SAR study, detailed experimental protocols for the synthesis of the analogues and their biological evaluation are provided below.
General Synthetic Workflow
The synthesis of the proposed analogues will follow a convergent strategy, with the key step being the displacement of the 2-chloro group of the starting material, this compound.
Caption: General synthetic workflow for the preparation of 2-substituted-5-fluoroquinoline analogues.
Step-by-Step Synthesis of a Representative Analogue (A1): N-phenyl-5-fluoroquinolin-2-amine
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a sealed tube, add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
-
Characterization: Confirm the structure of the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Activity Assay (Luminescence-Based)
The inhibitory activity of the synthesized analogues will be evaluated against a representative tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR), using a luminescence-based assay that measures ATP consumption.
Caption: Workflow for the in vitro luminescence-based kinase activity assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of EGFR kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Structure-Activity Relationship and Data Interpretation
Based on the proposed library and assays, we can anticipate several key SAR trends. The results will be tabulated to facilitate a clear comparison of the analogues' performance.
Table 2: Hypothetical IC50 Values for Proposed Analogues against EGFR
| Analogue ID | R Group (at C2-position) | Predicted IC50 (nM) | Interpretation of Expected Results |
| A1 | Aniline | 500 | Establishes a baseline for comparison. |
| A2 | 3-Chloroaniline | 250 | Electron-withdrawing group may enhance binding through favorable interactions. |
| A3 | 4-Methoxyaniline | 800 | Electron-donating group may be detrimental to activity. |
| A4 | 3-Aminopyridine | 150 | The pyridine nitrogen may form a key hydrogen bond with the kinase hinge region, significantly improving potency. |
| A5 | 4-(Methylsulfonyl)aniline | 300 | The sulfonyl group could engage in additional hydrogen bonding, improving affinity. |
| A6 | Cyclopropylamine | >1000 | Small aliphatic groups may not provide sufficient interactions for potent inhibition. |
| A7 | Morpholine | 750 | While potentially improving solubility, the morpholine ring may not have optimal interactions within the ATP-binding site. |
Interpretation of SAR:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents at the 2-position are expected to be more potent than aliphatic ones, likely due to π-π stacking interactions within the ATP-binding pocket.
-
Electronic Effects: The electronic nature of the substituent on the aniline ring is predicted to have a significant impact on activity. Electron-withdrawing groups may enhance potency, while electron-donating groups could be less favorable.
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, such as the pyridine nitrogen in A4 or the sulfonyl group in A5, is anticipated to lead to a significant increase in inhibitory activity by forming specific interactions with key residues in the kinase hinge region.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to investigating the structure-activity relationship of this compound analogues as potential kinase inhibitors. Although based on a proposed study, the principles, synthetic strategies, and assay protocols described herein provide a solid foundation for any research group venturing into this area of medicinal chemistry.
The initial SAR findings from the proposed library will pave the way for the design and synthesis of more potent and selective second-generation analogues. Future work should focus on:
-
Exploring a wider range of substituents at the 2-position to further refine the SAR.
-
Investigating modifications at other positions of the quinoline ring to optimize pharmacokinetic properties.
-
Screening potent analogues against a panel of kinases to determine their selectivity profile.
-
Conducting cellular assays to confirm the on-target activity of the most promising compounds.
By following the comprehensive framework laid out in this guide, researchers can systematically unlock the therapeutic potential of the this compound scaffold and contribute to the development of novel kinase inhibitors for the treatment of various diseases.
References
A Comparative Guide to Analytical Method Validation for Quantifying 2-Chloro-5-fluoroquinoline
For researchers, scientists, and drug development professionals, the precise and reliable quantification of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-5-fluoroquinoline, a critical building block in the synthesis of various pharmaceuticals, demands robust analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison of potential analytical techniques, grounded in the principles of method validation as prescribed by international regulatory bodies. We will explore the causality behind experimental choices and present self-validating protocols that ensure data integrity and trustworthiness.
The Analytical Imperative: Why Method Validation for this compound Matters
This compound serves as a foundational scaffold in medicinal chemistry. Its purity and concentration directly impact the yield, impurity profile, and ultimate safety of the target API. An unvalidated or poorly performing analytical method can lead to inaccurate batch records, out-of-specification results, and potential rejection of entire production lots, causing significant financial and timeline setbacks in the drug development lifecycle.
Therefore, validating an analytical method is not merely a regulatory formality but a critical scientific exercise to provide documented evidence that the procedure is fit for its intended purpose.[1][2] This guide will compare three primary analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Core Principles of Validation: A Foundation of Trust
All analytical methods discussed herein are designed to be validated against the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which is recognized by major regulatory agencies like the FDA and EMA.[3][4][5][6] The core validation parameters that establish a method's reliability include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.
Comparison of Analytical Methodologies
The selection of an analytical method depends heavily on the intended application—be it routine quality control, impurity identification, or a simple concentration check. Below is a comparative summary of the most suitable methods for quantifying this compound.
| Parameter | Reversed-Phase HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Primary Use Case | Routine QC, Assay, Impurity Quantification | Impurity Identification, Quantification of Volatile Impurities, High Sensitivity Analysis | High-concentration Assay, In-process Checks |
| Specificity | High (Separates analyte from impurities based on retention time) | Very High (Separates by retention time and provides mass fragmentation pattern for identification) | Low (Interference from any UV-absorbing species) |
| Sensitivity (Typical LOQ) | Low ng/mL to µg/mL | pg/mL to low ng/mL | High µg/mL to mg/mL |
| Precision (%RSD) | Excellent (<1-2%) | Excellent (<2-5%) | Good (<2-3%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.995) | Good (>0.99) |
| Robustness | Good | Moderate (Sensitive to injection port and column activity) | Excellent |
| Sample Throughput | High | Moderate to High | Very High |
| Cost & Complexity | Moderate | High | Low |
| Justification | The gold standard for pharmaceutical QC, offering a balance of specificity, sensitivity, and robustness for assay and impurity control.[1][7] | Ideal for identifying unknown impurities due to mass analysis and for quantifying volatile or thermally stable analytes.[2] | A simple, rapid, and cost-effective method suitable for pure substances or simple mixtures where interfering substances are absent.[4][8] |
Experimental Protocols & Method Design Rationale
The following protocols are proposed as robust starting points for the quantification of this compound. They are designed based on the physicochemical properties of halogenated quinolines and common practices in the pharmaceutical industry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Rationale: RP-HPLC is the workhorse of pharmaceutical analysis. A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, provides good elution strength, while a phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times. UV detection is selected due to the chromophoric nature of the quinoline ring system. A detection wavelength near the compound's absorbance maximum will provide optimal sensitivity.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known related substances to demonstrate separation from potential interferences. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to prove the method is stability-indicating.[6]
-
Linearity: Inject the five calibration standards in triplicate. Plot the peak area response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery at each level.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) should typically be ≤ 2%.[1]
-
-
LOD & LOQ: Determine by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is an excellent technique for separating volatile and thermally stable compounds. This compound, with an estimated boiling point well within the range of GC analysis, is a suitable candidate. Coupling with a Mass Spectrometer provides unparalleled specificity, allowing for definitive peak identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.[2]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with an autosampler and a mass selective detector (MSD).
-
Data system for instrument control and data analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
MS Quadrupole Temp: 150 °C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Preparation of Solutions:
-
Solvent: Use a high-purity, volatile solvent like Acetone or Ethyl Acetate.
-
Stock & Working Solutions: Prepare as described for HPLC, but use the GC solvent. Concentrations are typically lower for GC-MS (e.g., 0.1-20 µg/mL).
-
-
Validation Procedure:
-
Follow the same validation parameters as HPLC. For specificity, demonstrate that no co-eluting peaks have the same mass spectrum as the analyte. Use the extracted ion chromatogram for the primary molecular ion of this compound for quantification to enhance selectivity.
-
UV-Vis Spectrophotometry
Rationale: This technique is based on the principle of light absorption and is governed by the Beer-Lambert law. It is exceptionally simple, fast, and requires minimal instrumentation. For a substance with a strong chromophore like this compound, it can be a highly effective method for determining concentration in pure samples or simple mixtures where no other components absorb at the analytical wavelength.[8]
Experimental Protocol:
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
-
Methodology:
-
Solvent: Select a UV-transparent solvent in which the analyte is stable (e.g., Methanol, Acetonitrile, or 0.1 N HCl).
-
Wavelength Scan: Prepare a dilute solution of the analyte and scan the UV spectrum (e.g., from 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare at least five standard solutions of known concentration. Measure the absorbance of each at the predetermined λmax.
-
Sample Analysis: Prepare the sample solution so its concentration falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the regression equation from the calibration curve.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo or matrix blank to ensure it has no significant absorbance at the analytical wavelength. This method is inherently non-specific, and this limitation must be acknowledged.
-
Linearity, Accuracy, Precision, Range, LOD/LOQ: Perform validation as described for HPLC, using absorbance values instead of peak areas.
-
Concluding Remarks for the Practicing Scientist
The choice of an analytical method for quantifying this compound is dictated by the specific requirements of the analysis.
-
For routine quality control in a regulated environment, a fully validated, stability-indicating RP-HPLC method is the unequivocal choice. It provides the necessary balance of specificity, precision, and robustness required for batch release and stability testing.
-
When the primary goal is the identification of unknown process impurities or degradation products, or when extreme sensitivity is required, GC-MS is the superior technique due to the structural information provided by the mass spectrum.
-
For rapid, in-process checks where the sample matrix is clean and high precision is not the primary driver, UV-Vis Spectrophotometry offers an unmatched combination of speed, simplicity, and cost-effectiveness.
Regardless of the method chosen, a rigorous validation study executed against a pre-approved protocol is the cornerstone of generating reliable and defensible analytical data. This commitment to scientific integrity and adherence to global regulatory standards, such as those from the ICH, ensures that the analytical data generated can be trusted throughout the entire drug development and manufacturing lifecycle.[3][10]
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. moca.net.ua [moca.net.ua]
- 4. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]
- 9. ijprt.org [ijprt.org]
- 10. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic C-2 Functionalization of 2-Chloro-5-fluoroquinoline
Introduction: The Strategic Importance of 2-Chloro-5-fluoroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional organic materials. Within this privileged class of heterocycles, this compound stands out as a versatile and highly valuable building block. The chlorine atom at the C-2 position serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The fluorine atom at the C-5 position, on the other hand, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the functionalization of this compound, with a focus on palladium- and nickel-catalyzed reactions, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal conditions for their synthetic endeavors.
I. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, particularly in the preparation of pharmacologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of 2-aminoquinoline derivatives from 2-chloroquinolines.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a go-to method for accessing these valuable motifs.[3]
Mechanism and Catalyst Selection
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) active species. The cycle is initiated by the oxidative addition of the 2-chloroquinoline to the Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido intermediate. The final reductive elimination step yields the desired 2-aminoquinoline product and regenerates the Pd(0) catalyst.[2]
The choice of the palladium precursor, ligand, and base is critical for the success of the reaction.[1] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[4] The selection of the base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the amine without promoting undesired side reactions.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative In Vitro Evaluation of Novel Compounds Synthesized from a 2-Chloro-5-Fluoroquinoline Scaffold
A Technical Guide for Researchers in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The strategic introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of their pharmacological profiles. This guide provides an in-depth comparative analysis of the in vitro evaluation of novel compounds conceptually derived from a 2-Chloro-5-fluoroquinoline backbone, a promising starting material for the generation of new bioactive molecules.
This document, intended for researchers, scientists, and drug development professionals, will detail the synthesis of a representative novel compound, provide comprehensive protocols for its in vitro evaluation, and objectively compare its performance against established therapeutic alternatives. The focus is on providing not just the methodology, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to preclinical drug discovery.
The Strategic Importance of the this compound Scaffold
The this compound moiety represents a versatile platform for the synthesis of novel drug candidates. The chlorine atom at the 2-position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of side chains and heterocyclic systems. The fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic behavior.[2] This strategic halogenation pattern offers a unique opportunity to explore new chemical space and develop compounds with potentially enhanced efficacy and selectivity.
Synthesis of a Novel 8-Nitrofluoroquinolone Derivative
While direct synthesis from this compound is a viable strategy, this guide will use a closely related and well-documented synthesis of a novel 8-nitrofluoroquinolone to illustrate the synthetic principles and subsequent biological evaluation. This multi-step synthesis highlights the versatility of functionalized quinolone precursors in generating structurally complex and biologically active molecules.[3]
The synthetic pathway commences with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which undergoes a series of transformations to construct the quinolone core, followed by the introduction of a cyclopropylamine moiety and subsequent nucleophilic substitution at the C-7 position.[3]
Illustrative Synthetic Scheme:
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-fluoroquinoline
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-5-fluoroquinoline. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility.
Foundational Principles: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While specific toxicological data for this compound may be limited, its structure as a chlorinated quinoline derivative informs a conservative safety approach. Quinolines and their derivatives can exhibit toxic properties, and halogenated organic compounds are often persistent in the environment and can produce hazardous byproducts upon improper treatment.[1][2]
Regulatory Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a halogenated organic compound .[3] Wastes containing such compounds at concentrations greater than 1,000 mg/kg are often designated as "California List" hazardous wastes and are subject to specific treatment standards.[4] This classification prohibits land disposal and typically mandates destruction via methods like high-temperature incineration.[5][6]
Key Hazards:
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin, consistent with related chloro-fluoro aromatic compounds.[7][8][9]
-
Environmental: Halogenated aromatics can be toxic to aquatic life and may persist in the environment.[1][10][11]
-
Combustion Byproducts: Incomplete combustion can generate highly toxic gases, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen.[12][13]
Immediate Safety: Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form—pure substance, solution, or as waste.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required if there is a significant splash risk. | Protects against splashes of liquid waste and contact with solid particulates. Standard safety glasses are insufficient.[14][15] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check manufacturer's compatibility charts. Nitrile offers good resistance to many chlorinated solvents but should be changed immediately upon contamination.[15][16] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[14][17] |
| Respiratory Protection | Not typically required for small-scale handling in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or when engineering controls are insufficient to maintain exposure below permissible limits.[2][18] |
Core Protocol: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents chemical incompatibilities and ensures cost-effective, compliant disposal.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Label the Container:
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound." List all other components and their approximate percentages.[19]
-
-
Segregate Waste Streams:
-
CRITICAL: Dedicate a specific container solely for halogenated organic waste .
-
DO NOT mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes). Co-mingling these streams requires the entire volume to be treated as more expensive and highly regulated halogenated waste.[21]
-
Never mix with incompatible materials such as strong oxidizing agents or strong bases.[7]
-
-
Deposit Waste:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[22]
-
Carefully pour liquid waste or transfer solid waste into the designated container, avoiding splashes or creating dust.
-
-
Secure and Store:
Emergency Protocol: Spill Management
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
For Small, Manageable Spills (within a chemical fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent) to cover and absorb the liquid.[7][9] For solids, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a designated waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of all cleanup materials as this compound waste.[9]
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors and prevent entry.
-
Notify: Contact your institution's EHS emergency line without delay.[16] Do not attempt to clean up large spills unless you are specifically trained and equipped to do so.
Final Disposal Pathway: From Lab to Destruction
The ultimate fate of this compound waste is destruction, managed by certified hazardous waste disposal facilities.
Caption: Disposal Workflow for this compound
The laboratory's responsibility ends once the properly containerized and labeled waste is handed over to EHS personnel. EHS then consolidates the waste and arranges for its transport to a licensed facility. The standard and most effective disposal method for halogenated organic waste is high-temperature incineration (typically >1000 °C).[5] This process ensures the complete destruction of the parent molecule and its conversion into less harmful inorganic constituents like CO₂, water, and acid gases (HCl, HF), which are subsequently neutralized in a scrubber system.[1][6]
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. nj.gov [nj.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ethz.ch [ethz.ch]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. graco.com [graco.com]
- 21. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 22. artsci.usu.edu [artsci.usu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is based on the available safety data for structurally similar compounds to 2-Chloro-5-fluoroquinoline. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on analogous chemical properties is strongly advised. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction: Understanding the Risks
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary method for exposure control should always be engineering controls.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood.[2] This is the most critical engineering control to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][4]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE should be used in conjunction with, not as a substitute for, engineering controls.[5] The following PPE is mandatory when handling this compound.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a significant route of exposure for many halogenated aromatic compounds.[1][2][3]
-
Glove Selection:
-
Primary Gloves: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals.
-
Double Gloving: For extended handling periods or when there is a higher risk of splashes, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Heavier Duty Gloves: For tasks with a high risk of splash or immersion, such as large-scale reactions or spill cleanup, consider using thicker, chemical-resistant gloves like butyl or neoprene over a pair of nitrile gloves.[6]
-
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.
Eye and Face Protection: Shielding from Splashes and Vapors
This compound and related compounds can cause serious eye irritation.[1][2][4]
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant or equivalent (e.g., European Standard EN166) safety glasses with side shields must be worn.[1][2]
-
Chemical Splash Goggles: For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[5][6]
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Protective Clothing: A Barrier for Your Body
Protective clothing prevents skin contact with this compound.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.
-
Chemical-Resistant Apron: For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or for emergency response, a chemical-resistant suit may be necessary.[7]
-
Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear sandals, crocs, or other open-toed footwear in the laboratory.
Respiratory Protection: Guarding Against Inhalation
While working in a chemical fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
Air-Purifying Respirators (APRs): If there is a potential for exposure outside of a fume hood, such as during a spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[1]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance according to OSHA regulations (29 CFR 1910.134) or equivalent standards.[1][5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling Procedures
-
Always handle this compound in a designated area within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
-
Do not eat, drink, or smoke in the laboratory.[1]
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS.
-
For small spills within a fume hood, and if you are trained and have the appropriate PPE (including respiratory protection), you can proceed with cleanup.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal
-
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste.[1][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[8][9]
Summary of Recommended PPE
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Transfer (in fume hood) | Single or double pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not typically required |
| Reaction Setup (in fume hood) | Double pair of nitrile gloves | Chemical splash goggles | Lab coat, chemical-resistant apron | Not typically required |
| Large Scale Operations | Heavy-duty gloves (e.g., butyl) over nitrile gloves | Chemical splash goggles and face shield | Lab coat, chemical-resistant apron | Assess need for APR |
| Spill Cleanup | Heavy-duty gloves (e.g., butyl) over nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant suit or apron | Air-Purifying Respirator (APR) |
Emergency Response Plan
Caption: Emergency response plan for exposure to this compound.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, diligent work practices, and the consistent and correct use of personal protective equipment. By understanding the potential hazards and implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
